3-N-Boc-aminocyclohexanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCXKATFLOEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657964 | |
| Record name | tert-Butyl (3-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-38-6 | |
| Record name | 1,1-Dimethylethyl N-(3-oxocyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Oxo-cyclohexyl)-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(tert-butoxycarbonylamino)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(tert-butoxycarbonylamino)cyclohexan-1-one, a key building block in modern medicinal chemistry and organic synthesis. This document details established synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.
Introduction
3-(tert-butoxycarbonylamino)cyclohexan-1-one, also known as tert-butyl (3-oxocyclohexyl)carbamate, is a valuable synthetic intermediate. The presence of a ketone functional group and a Boc-protected amine on a cyclohexane scaffold makes it a versatile precursor for the synthesis of a wide range of complex molecules, particularly substituted aminocyclohexane derivatives. These motifs are prevalent in pharmaceutically active compounds, including Bruton's tyrosine kinase (BTK) inhibitors used in oncology.[1] The Boc protecting group provides stability to the amino functionality, preventing unwanted side reactions during multi-step syntheses.[1][2]
Physicochemical Properties [1]
| Property | Value |
| CAS Number | 885280-38-6 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | Light beige solid |
| Melting Point | 81–87 °C |
| Boiling Point | 335.9 ± 31.0 °C (predicted) |
| Purity | Typically ≥97% |
Synthetic Routes
Two primary synthetic strategies have been established for the preparation of 3-(tert-butoxycarbonylamino)cyclohexan-1-one: the Michael addition of tert-butyl carbamate to an α,β-unsaturated ketone and the reductive amination of a 1,3-dicarbonyl compound followed by Boc protection.
Michael Addition of tert-Butyl Carbamate to 2-Cyclohexen-1-one
This method involves the conjugate addition of tert-butyl carbamate to 2-cyclohexen-1-one, typically catalyzed by a Lewis acid. Bismuth(III) nitrate has been reported as an effective catalyst for this transformation.[1]
Reductive Amination of Cyclohexane-1,3-dione
An alternative approach involves the reductive amination of cyclohexane-1,3-dione. This can be a one-pot process where the dione reacts with an ammonia source and a reducing agent, followed by the protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O).
References
An In-depth Technical Guide to the Stability of the Boc Protecting Group on Aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its widespread use stems from a predictable stability profile: robust under many conditions yet easily removed when desired.[1][2] Aminocyclohexanones are valuable chiral building blocks, and understanding the stability of their Boc-protected forms is critical for the successful design and execution of synthetic routes. This guide provides a detailed overview of the stability of N-Boc-aminocyclohexanone, including experimental protocols and orthogonal protection strategies.
Physicochemical Properties of N-Boc-Aminocyclohexanone
N-Boc-aminocyclohexanone is a versatile intermediate in pharmaceutical and organic chemistry, typically supplied as a solid with high purity.[3] The two common isomers are 3-N-Boc-aminocyclohexanone and 4-N-Boc-aminocyclohexanone.
| Property | This compound | 4-N-Boc-aminocyclohexanone |
| CAS Number | 885280-38-6[3][4] | 179321-49-4[5] |
| Molecular Formula | C₁₁H₁₉NO₃[3] | C₁₁H₁₉NO₃[5] |
| Molecular Weight | 213.27 g/mol [3] | 213.28 g/mol [5] |
| Appearance | Light beige solid[3] | White powder[5] |
| Melting Point | 81–85 °C[3] | Not specified |
| Boiling Point | 335.9 ± 31.0 °C (predicted)[3] | Not specified |
| Purity | ≥97% (GC)[4] or ≥98%[3][5] | ≥98% (GC)[5] |
| Storage Conditions | Store in sealed, dry containers, away from light, ideally at -20 °C[3] or 0-8°C[4][5] | Store at 0-8°C[5] |
Stability Profile of the Boc Protecting Group
The utility of the Boc group is defined by its selective lability. It is stable under a wide range of conditions, making it compatible with many synthetic transformations. However, its key feature is its susceptibility to cleavage under acidic conditions.[1][6]
General Stability:
-
Basic and Nucleophilic Conditions: The Boc group is highly stable in the presence of bases and common nucleophiles.[1][7] This stability is attributed to the electron-donating nature of the nitrogen lone pair, which reduces the electrophilicity of the carbamate carbonyl.
-
Reductive Conditions: It is also stable under conditions of catalytic hydrogenation (e.g., H₂/Pd-C), which allows for the selective removal of other protecting groups like the carboxybenzyl (Cbz) group.[1][8]
-
Oxidative Conditions: The Boc group is generally resistant to many oxidizing agents.[9]
Acid Lability:
The defining characteristic of the Boc group is its facile removal under acidic conditions.[1][10] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes to isobutene and carbon dioxide.[1] This acid-sensitivity is the foundation of its use in orthogonal protection strategies.[11]
The following table summarizes the stability of the Boc group under various conditions:
| Condition Category | Reagents/Environment | Stability of Boc Group |
| Strongly Acidic | Trifluoroacetic acid (TFA), HCl, HBr | Labile (cleaved)[1][10][12] |
| Mildly Acidic | Acetic acid (at room temp.) | Generally stable |
| Basic | NaOH, KOH, NaHCO₃, Piperidine | Stable[1][7] |
| Nucleophilic | Amines, Grignard reagents, Organolithiums | Stable[7] |
| Catalytic Hydrogenation | H₂, Pd/C | Stable[1][8] |
| Oxidizing Agents | KMnO₄, CrO₃ | Generally stable[7] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application and removal of the Boc protecting group.
This protocol describes a general method for the N-tert-butoxycarbonylation of an amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Sodium bicarbonate, Triethylamine (NEt₃), or 4-Dimethylaminopyridine (DMAP))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Water)
Procedure:
-
Dissolve the aminocyclohexanone hydrochloride (1.0 eq) in the chosen solvent system (e.g., a mixture of water and THF).
-
Add the base (2.0-3.0 eq) to the solution and stir until the amine salt has fully dissolved and been neutralized.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if an organic solvent was used, concentrate the mixture under reduced pressure.
-
If the reaction was performed in an aqueous medium, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Boc-aminocyclohexanone.
-
Purify the product by column chromatography on silica gel if necessary.
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA), a common and effective method.
Materials:
-
N-Boc-aminocyclohexanone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc-aminocyclohexanone (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution at 0 °C. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aminocyclohexanone.[6]
Alternative Acidic Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| 4M HCl | Dioxane | Room Temperature | 1-4 hours | A common alternative to TFA.[14] |
| HBr (30%) | Acetic Acid | Room Temperature | 60-90 minutes | Effective but harsh conditions. |
| AlCl₃ | Acetonitrile | 0 °C to Room Temp. | 1-2 hours | Can be used for selective cleavage in the presence of other acid-sensitive groups.[10] |
| TMSI | Dichloromethane | Room Temperature | 30 minutes | A non-protic acid method.[10][15] |
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. Role Of this compound In Pharmaceutical Synthesis [hzsqchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Solubility of 3-N-Boc-aminocyclohexanone in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-N-Boc-aminocyclohexanone (tert-butyl (3-oxocyclohexyl)carbamate), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing established qualitative information alongside detailed experimental protocols to enable researchers to determine precise solubility values in various organic solvents. The methodologies described herein are standard in the field and are intended to equip scientific professionals with the necessary tools to generate reliable and reproducible solubility data, which is critical for process development, formulation, and scale-up in drug discovery and manufacturing.
Introduction
This compound is a vital building block in the synthesis of a variety of pharmacologically active molecules. Its solubility in organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, purification strategies, and formulation development. Understanding and quantifying this solubility is therefore of paramount importance for chemists and pharmaceutical scientists. This guide addresses the current knowledge gap in quantitative data by presenting known qualitative solubility and providing robust experimental procedures for its determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | N/A |
| Molecular Weight | 213.27 g/mol | N/A |
| Appearance | Light beige solid | N/A |
| Melting Point | 81–85 °C | N/A |
| Boiling Point | 335.9 ± 31.0 °C (predicted) | N/A |
| Density | 1.06 ± 0.1 g/cm³ (predicted) | N/A |
Qualitative Solubility of this compound
Qualitative assessments from available literature indicate the general solubility behavior of this compound in a limited number of organic solvents. This information, while not quantitative, provides a useful starting point for solvent selection in experimental design.
| Solvent | Qualitative Solubility |
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
Experimental Protocols for Quantitative Solubility Determination
The following section provides detailed methodologies for the quantitative determination of the solubility of this compound. The shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable approach.
Shake-Flask Method for Equilibrium Saturation
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, chloroform, dichloromethane, ethyl acetate, acetone, acetonitrile, tetrahydrofuran)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm)
-
Syringes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, pre-weighed vial.
Gravimetric Analysis for Solubility Determination
This method determines the concentration of the solute based on the mass of the solid residue after solvent evaporation.
Materials:
-
Saturated solution from the shake-flask method
-
Pre-weighed vials
-
Vacuum oven or desiccator
-
Analytical balance
Procedure:
-
Sample Weighing: Accurately weigh the vial containing the filtered saturated solution.
-
Solvent Evaporation: Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, the solvent can be evaporated under a stream of nitrogen and then placed in a desiccator until a constant weight is achieved.
-
Final Weighing: Once the solvent is fully evaporated, re-weigh the vial containing the solid residue.
-
Calculation: The solubility (S) in g/L can be calculated using the following formula:
S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant collected (L)
Spectroscopic Analysis for Solubility Determination
For compounds with a suitable chromophore, UV-Vis spectroscopy can be used to determine the concentration of the saturated solution. A calibration curve must first be generated.
Materials:
-
Saturated solution from the shake-flask method
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Analytical balance
-
Chosen organic solvent
Procedure:
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Spectroscopic Profile of 3-N-Boc-aminocyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-N-Boc-aminocyclohexanone (also known as tert-butyl (3-oxocyclohexyl)carbamate), a key intermediate in pharmaceutical synthesis and organic chemistry.[1][2] While a complete set of publicly available experimental spectra for this specific molecule is limited, this document compiles predicted data based on the analysis of its functional groups and data from analogous compounds. This guide also includes detailed, generalized experimental protocols for obtaining such data.
Core Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure, which features a cyclohexanone ring, a secondary amine protected with a tert-butyloxycarbonyl (Boc) group, and aliphatic C-H bonds.
Table 1: Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would show signals corresponding to the protons of the cyclohexyl ring, the N-H proton of the carbamate, and the protons of the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and carbamate functionalities.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 4.5 - 5.5 | br s | 1 | -NH- |
| ~ 3.5 - 4.0 | m | 1 | -CH-NH- |
| ~ 2.0 - 2.5 | m | 4 | -CH₂-C=O and -CH-C=O |
| ~ 1.5 - 2.0 | m | 4 | Cyclohexyl -CH₂- |
| 1.45 | s | 9 | -C(CH₃)₃ |
Predicted data based on analogous structures and functional group analysis.
Table 2: Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ would display signals for the carbonyl carbon, the carbons of the cyclohexyl ring, and the carbons of the Boc protecting group.
| Chemical Shift (δ) ppm | Assignment |
| ~ 208 - 212 | C=O (Ketone) |
| ~ 155 | C=O (Carbamate) |
| ~ 80 | -C(CH₃)₃ |
| ~ 45 - 55 | -CH-NH- |
| ~ 35 - 45 | -CH₂-C=O |
| ~ 20 - 35 | Cyclohexyl -CH₂- |
| 28.4 | -C(CH₃)₃ |
Predicted data based on analogous structures and functional group analysis.
Table 3: Expected Infrared (IR) Absorption Data
The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O (ketone and carbamate), and C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~ 3300 - 3400 | Medium | N-H Stretch (Carbamate) |
| ~ 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |
| ~ 1715 | Strong | C=O Stretch (Ketone) |
| ~ 1680 - 1700 | Strong | C=O Stretch (Carbamate) |
| ~ 1520 | Medium | N-H Bend (Carbamate) |
| ~ 1250 | Strong | C-O Stretch (Carbamate) |
| ~ 1170 | Strong | C-O Stretch (Carbamate) |
Expected ranges based on characteristic functional group frequencies.
Table 4: Predicted Mass Spectrometry (MS) Data
Mass spectrometry data obtained via electrospray ionization (ESI) would likely show the protonated molecule and other common adducts.
| m/z | Ion Species |
| 214.14 | [M+H]⁺ |
| 236.12 | [M+Na]⁺ |
| 252.09 | [M+K]⁺ |
| 158.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 114.09 | [M+H - Boc]⁺ (Loss of the Boc group) |
Predicted data based on the molecular weight of C₁₁H₁₉NO₃ (213.27 g/mol ) and common fragmentation patterns.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).
-
Acquire the ¹³C NMR spectrum using proton decoupling (e.g., a sufficient number of scans to achieve a good signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (a small amount on the tip of a spatula)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Isopropanol and lint-free wipes for cleaning
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
High-performance liquid chromatography (HPLC)-grade solvent (e.g., methanol or acetonitrile)
-
Vial and micropipette
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically in the low µg/mL to ng/mL range).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature) to optimal values for the analysis of small molecules.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺) and any other adducts or fragments.
-
Compare the observed m/z values with the predicted values to confirm the identity of the compound.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
The Advent and Evolution of N-Boc Protected Aminocyclohexanones: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc protected aminocyclohexanones are pivotal intermediates in modern organic and medicinal chemistry. The strategic placement of an amino group and a ketone on a cyclohexyl scaffold, combined with the robust and versatile tert-butoxycarbonyl (Boc) protecting group, renders these molecules highly valuable building blocks for the synthesis of a diverse array of complex nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and materials. This in-depth technical guide explores the discovery, historical development, and synthetic methodologies of N-Boc protected 2-, 3-, and 4-aminocyclohexanones, providing detailed experimental protocols and a comparative analysis of synthetic routes.
The utility of the Boc protecting group, introduced in the 1950s, stems from its ability to be readily installed on an amino group and subsequently removed under mild acidic conditions, a characteristic that has made it a cornerstone of peptide synthesis and modern organic chemistry. Its application to the aminocyclohexanone framework provides a stable, yet readily deprotectable, synthon for a variety of chemical transformations.
N-Boc-4-Aminocyclohexanone: The Most Prevalent Isomer
The 4-amino isomer of N-Boc-protected cyclohexanone is a crucial intermediate in the synthesis of numerous biologically active molecules. Its symmetrical nature simplifies synthetic strategies and subsequent structural analysis.
Historical Development and Discovery
Early synthetic routes to 4-aminocyclohexanone often involved harsh reagents and produced significant waste. A common historical method involved the protection of trans-4-aminocyclohexanol, followed by oxidation using strong oxidants like potassium permanganate (KMnO₄) or employing a Swern oxidation. These methods, while effective, suffered from issues of toxicity, difficult workup procedures, and the generation of stoichiometric waste.
More contemporary and "greener" approaches have since been developed. A notable advancement is the use of sodium hypochlorite or sodium chlorite for the oxidation of N-Boc-trans-4-aminocyclohexanol, offering a more environmentally benign alternative. Another significant development involves the use of recyclable bases to replace triethylamine in the initial Boc-protection step.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 179321-49-4 | |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.27 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 114-118 °C | |
| Solubility | Soluble in methanol | |
| Storage Temperature | 2-8°C |
Synthetic Methodologies
A prevalent and efficient method for the preparation of N-Boc-4-aminocyclohexanone involves a two-step sequence starting from 4-aminocyclohexanol hydrochloride.
Experimental Protocol: Two-Step Synthesis from 4-Aminocyclohexanol Hydrochloride
Step 1: N-Boc Protection of 4-Aminocyclohexanol
-
To a reaction vessel, add 4-aminocyclohexanol hydrochloride, polyguanidine, and di-tert-butyl dicarbonate (Boc anhydride) in a weight ratio of 1:2:1.5.
-
Add dichloromethane as the solvent and stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove any solids.
-
Wash the filtrate, dry the organic layer, and remove the solvent by rotary evaporation to yield solid N-Boc-4-aminocyclohexanol. A yield of approximately 86-93% can be expected.
Step 2: Oxidation to N-Boc-4-aminocyclohexanone
-
Dissolve the N-Boc-4-aminocyclohexanol obtained in the previous step in a suitable solvent like dichloromethane.
-
Add this solution to a solution of sodium hypochlorite or sodium chlorite.
-
Acidify the mixture and stir for 1-2 hours.
-
Separate the organic layer, wash it with water, and then dry it.
-
Remove the solvent by rotary evaporation to obtain the final product, N-Boc-4-aminocyclohexanone, as a white solid.
N-Boc-3-Aminocyclohexanone: A Versatile Building Block
The 3-amino isomer is a key intermediate in the synthesis of various pharmaceuticals, including Bruton's tyrosine kinase (BTK) inhibitors used in cancer therapy.
Historical Development and Discovery
The synthesis of 3-aminocyclohexanone derivatives has been an area of active research. One of the well-established methods for the preparation of N-Boc-3-aminocyclohexanone involves the conjugate addition of a nitrogen source to an α,β-unsaturated ketone.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 885280-38-6 | |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.27 g/mol | |
| Appearance | Light beige solid | |
| Melting Point | 81-85 °C | |
| Boiling Point | 335.9 ± 31.0 °C (predicted) | |
| Solubility | Slightly soluble in chloroform and methanol | |
| Storage Temperature | -20°C |
Synthetic Methodologies
A common approach for the synthesis of N-Boc-3-aminocyclohexanone is the Michael addition of tert-butyl carbamate to 2-cyclohexen-1-one.
Experimental Protocol: Michael Addition to 2-Cyclohexen-1-one
-
Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).
-
Add bismuth nitrate pentahydrate (28.8 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 21 hours.
-
Filter the mixture and wash the organic phase with a sodium bicarbonate solution and then with saline.
-
Dry the organic phase and evaporate the solvent.
-
Purify the crude product by silica gel chromatography (using a 3:7 mixture of ethyl acetate and cyclohexanol as the eluent) to obtain N-Boc-3-aminocyclohexanone. A yield of approximately 47% is reported for this method.
Another reported method involves the nucleophilic substitution of 3-cyclohexanone with tert-butyl carbamate, with a reported yield of around 55%.
N-Boc-2-Aminocyclohexanone: The Chiral Synthon
The 2-amino isomer, particularly in its chiral forms, is a valuable building block for asymmetric synthesis, allowing for the construction of complex molecules with defined stereochemistry.
Historical Development and Discovery
The synthesis of 2-aminocyclohexanone has historically been approached through various classical organic reactions such as the Neber, Schmidt, and Hofmann rearrangements. Reductive amination of 1,2-cyclohexanedione is another viable route. The subsequent N-Boc protection of 2-aminocyclohexanone provides the title compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 149524-64-1 ((R)-isomer) | |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.27 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Room temperature |
Synthetic Methodologies
A common strategy for preparing N-Boc-2-aminocyclohexanone involves the oxidation of the corresponding N-Boc-2-aminocyclohexanol. The chirality of the final product is determined by the stereochemistry of the starting amino alcohol.
Experimental Protocol: Oxidation of N-Boc-2-aminocyclohexanol
Step 1: N-Boc Protection of 2-Aminocyclohexanol
-
Dissolve 2-aminocyclohexanol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and di-tert-butyl dicarbonate.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the product by chromatography to yield N-Boc-2-aminocyclohexanol.
Step 2: Oxidation to N-Boc-2-aminocyclohexanone
-
Dissolve N-Boc-2-aminocyclohexanol in dichloromethane.
-
Add an oxidizing agent such as Dess-Martin periodinane or use a Swern oxidation protocol (e.g., SO₃·Pyridine, DMSO, NEt₃).
-
Stir the reaction at the appropriate temperature (room temperature for Dess-Martin, 0°C to room temperature for Swern) until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup.
-
Dry the organic layer and remove the solvent to obtain N-Boc-2-aminocyclohexanone. Yields for the oxidation step are typically high (>90% for Dess-Martin, 85-95% for Swern oxidation).
Methodological & Application
Application Notes and Protocols: Synthesis of 3-N-Boc-aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-N-Boc-aminocyclohexanone, also known as tert-butyl (3-oxocyclohexyl)carbamate, is a valuable synthetic intermediate in pharmaceutical and medicinal chemistry.[1][2] Its structure, featuring a cyclohexanone ring and a Boc-protected amine, makes it a versatile building block for the synthesis of a variety of complex molecules, including enzyme inhibitors and other biologically active compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability to the amino functionality, preventing unwanted side reactions during subsequent synthetic steps.[1] This compound is particularly noted as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are significant in the development of therapies for cancers and autoimmune disorders.[1][3]
This document provides a detailed protocol for the synthesis of this compound from 2-cyclohexen-1-one via a catalyzed Michael addition reaction. An alternative synthetic route is also briefly discussed.
Reaction Scheme
The primary synthesis route involves the conjugate addition (Michael addition) of tert-butyl carbamate to 2-cyclohexen-1-one, catalyzed by bismuth(III) nitrate pentahydrate.
Figure 1: Synthesis of this compound from 2-cyclohexen-1-one.
Experimental Protocol
Materials and Equipment
-
2-cyclohexen-1-one (97%)
-
tert-Butyl carbamate
-
Bismuth(III) nitrate pentahydrate
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Cyclohexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Synthesis Procedure
-
To a clean, dry round-bottom flask, add 2-cyclohexen-1-one (150 mmol, 1.0 eq) and tert-butyl carbamate (145.11 mmol, 0.97 eq).
-
Dissolve the reactants in dichloromethane (30 mL).
-
To the stirred solution, add bismuth(III) nitrate pentahydrate (28.8 mmol, 0.19 eq) in one portion at room temperature.[1][3]
-
Stir the resulting suspension vigorously at room temperature for 21 hours.[1][3] Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the prepared column.
-
Elute the column with a mixture of ethyl acetate and cyclohexane (e.g., 3:7 v/v).[1][3]
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a light beige solid.[1]
Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 2-Cyclohexen-1-one | 150 mmol | [1][3] |
| tert-Butyl carbamate | 145.11 mmol | [1][3] |
| Bismuth(III) nitrate pentahydrate | 28.8 mmol | [1][3] |
| Reaction Conditions | ||
| Solvent | Dichloromethane | [1][3] |
| Temperature | Room Temperature | [1][3] |
| Reaction Time | 21 hours | [1][3] |
| Product | ||
| Product Name | This compound | [1] |
| CAS Number | 885280-38-6 | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | Light beige solid | [1] |
| Melting Point | 81–85 °C | [1][3] |
| Yield | ~47% | [1][3] |
| Purity | ≥98% | [1] |
| Storage | Store in a sealed, dry container, away from light, ideally at -20°C. | [1] |
Reaction Mechanism and Alternative Synthesis
Michael Addition Mechanism
The synthesis proceeds via a Michael addition (or conjugate addition) reaction.[4][5][6] In this reaction, the nucleophile (tert-butyl carbamate) adds to the β-carbon of the α,β-unsaturated ketone (2-cyclohexen-1-one). The bismuth nitrate catalyst acts as a Lewis acid, activating the enone system and facilitating the nucleophilic attack. The reaction mechanism involves the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[4][5][6][7][8]
Alternative Synthetic Route
An alternative method for the synthesis of this compound involves the nucleophilic substitution of 3-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O). This method has a reported yield of approximately 55%.[1]
Safety and Handling
It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
2-Cyclohexen-1-one: Flammable liquid and vapor. Toxic if swallowed and fatal in contact with skin or if inhaled. Causes serious eye irritation.[9][10][11]
-
tert-Butyl carbamate: May cause eye irritation.[12][13] Handle with gloves and wash hands thoroughly after handling.[12][14]
-
Bismuth(III) nitrate pentahydrate: May intensify fire; it is an oxidizer. Causes serious eye irritation.[15][16][17][18] Keep away from combustible materials.[15][16]
-
Dichloromethane (DCM): Volatile and can be harmful if inhaled or absorbed through the skin. It is a suspected carcinogen.
Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.[9][10][11][12][13][14][15][16][17][18][19][20][21]
Visualized Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Role Of this compound In Pharmaceutical Synthesis [hzsqchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas No.:885280-38-6 this compound Manufacturer-SACH [hzsqchem.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. lobachemie.com [lobachemie.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. 2-cyclohexenone, 930-68-7 [thegoodscentscompany.com]
Application Notes and Protocols for the Synthesis of 3-N-Boc-aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-N-Boc-aminocyclohexanone, also known as tert-butyl (3-oxocyclohexyl)carbamate, is a valuable synthetic intermediate in medicinal chemistry and drug development.[1] Its protected amine and ketone functionalities make it a versatile building block for the synthesis of various complex molecules, including enzyme inhibitors and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino group under a range of reaction conditions, while allowing for facile deprotection under acidic conditions.[2] This application note provides detailed protocols for the synthesis of this compound via a nucleophilic substitution reaction, along with relevant physicochemical and spectroscopic data.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.[1]
| Property | Value |
| CAS Number | 885280-38-6 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | Light beige solid |
| Melting Point | 81–85 °C |
| Solubility | Slightly soluble in chloroform and methanol |
| Purity | ≥98% |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Storage | Store in a sealed, dry container, away from light, at -20 °C |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Boc protection of 3-aminocyclohexanone. This method involves the reaction of 3-aminocyclohexanone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This nucleophilic substitution reaction at the amino group is a common and efficient method for introducing the Boc protecting group.[3]
Reaction Scheme
Caption: Boc protection of 3-aminocyclohexanone.
Experimental Protocol
This protocol is adapted from general procedures for the Boc protection of amines.[4]
Materials:
-
3-Aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
To a stirred suspension of 3-aminocyclohexanone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.
Characterization Data
The following table summarizes the expected characterization data for the synthesized this compound.
| Data Type | Expected Results |
| Yield | ~55% (reported for a similar nucleophilic substitution)[1] |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.8 (br s, 1H, NH), ~3.8-4.0 (m, 1H, CH-N), ~2.0-2.8 (m, 6H, CH₂), ~1.6-1.9 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~209 (C=O), ~155 (N-C=O), ~80 (C(CH₃)₃), ~48 (CH-N), ~40-45 (CH₂), ~28 (C(CH₃)₃), ~25-30 (CH₂) |
| IR (KBr) | ν (cm⁻¹): ~3350 (N-H stretch), ~2950 (C-H stretch), ~1710 (C=O stretch, ketone), ~1680 (C=O stretch, carbamate), ~1520 (N-H bend) |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound, a key intermediate for pharmaceutical research and development. The straightforward Boc protection of 3-aminocyclohexanone offers good yields and a clear path to the desired product. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.[1]
References
Application Note: A Robust Protocol for the Reductive Amination of 3-N-Boc-aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds. This one-pot reaction, which combines the formation of an imine or enamine with its subsequent reduction, is a highly efficient route to a diverse range of primary, secondary, and tertiary amines. These amine-containing molecules are fundamental building blocks in the pharmaceutical industry, appearing in a vast array of active pharmaceutical ingredients (APIs). The substituted diaminocyclohexane scaffold, in particular, is a valuable motif in medicinal chemistry. This application note provides a detailed experimental protocol for the reductive amination of 3-N-Boc-aminocyclohexanone, a key intermediate in the synthesis of these valuable compounds. The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for this transformation, ensuring high yields and operational simplicity.[1][2][3]
Reaction Principle
The reductive amination of this compound proceeds in a two-step, one-pot sequence. First, the ketone reacts with a primary amine (in this protocol, benzylamine is used as a representative example) under mildly acidic conditions to form an iminium ion intermediate. The subsequent in-situ reduction of this iminium ion by sodium triacetoxyborohydride yields the desired N-substituted 1,3-diaminocyclohexane derivative. Sodium triacetoxyborohydride is the preferred reducing agent as it is less reactive towards the starting ketone compared to other borohydrides, thus minimizing the formation of alcohol byproducts.[2] This chemoselectivity is a key advantage of using sodium triacetoxyborohydride.[3]
Experimental Protocol
This protocol details the reductive amination of this compound with benzylamine to yield tert-butyl (1-(benzylamino)cyclohexan-3-yl)carbamate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Benzylamine | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Acetic Acid, glacial | ≥99.7% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.1 eq) via syringe.
-
Acid Catalyst: Add glacial acetic acid (0.1-0.2 eq) to the reaction mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-(benzylamino)cyclohexan-3-yl)carbamate.
Data Presentation
The following table summarizes the expected quantitative data for the reductive amination of this compound with various primary amines based on typical laboratory results for similar reactions.
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzylamine | NaBH(OAc)₃ | DCM | 4-6 | 85-95 | ~1:1 to 1:3 |
| Aniline | NaBH(OAc)₃ | DCE | 6-8 | 70-85 | ~1:2 to 1:4 |
| Cyclopropylamine | NaBH(OAc)₃ | DCM | 3-5 | 80-90 | ~1:1 to 1:2 |
| Methylamine (as hydrochloride salt with base) | NaBH(OAc)₃ | DCM/MeOH | 4-6 | 75-85 | ~1:1 |
Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and the nature of the amine. The diastereoselectivity of the reduction can be influenced by the steric bulk of the incoming amine and the reducing agent.
Visualizations
Caption: Reaction pathway of the reductive amination of this compound.
Caption: Experimental workflow for the reductive amination of this compound.
References
Application Notes and Protocols: Synthesis of BTK Inhibitors Utilizing 3-N-Boc-aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, with a specific focus on the strategic use of the key intermediate, 3-N-Boc-aminocyclohexanone. The following sections detail the synthetic pathways, experimental procedures, and quantitative data to guide researchers in the development of these critical therapeutic agents.
Introduction to BTK and its Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune disorders. Consequently, BTK has emerged as a significant therapeutic target for the development of small-molecule inhibitors.[1][3]
Ibrutinib, a first-in-class BTK inhibitor, covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[4] The synthesis of ibrutinib and other related BTK inhibitors often involves the construction of a substituted piperidine moiety, for which this compound serves as a versatile and crucial starting material.
Synthetic Strategy Overview
The synthesis of BTK inhibitors like ibrutinib using this compound typically involves a multi-step process. A common strategy involves the coupling of a chiral piperidine derivative with the core heterocyclic structure of the inhibitor, often a pyrazolopyrimidine scaffold. The synthesis can be broadly divided into the following key stages:
-
Chiral Resolution/Asymmetric Synthesis: Obtaining the desired stereoisomer of the piperidine precursor is critical for the inhibitor's efficacy and selectivity.
-
Coupling Reaction: Formation of the bond between the piperidine ring and the pyrazolopyrimidine core.
-
Deprotection: Removal of the Boc protecting group from the piperidine nitrogen.
-
Acylation: Introduction of the acryloyl group, which is essential for the covalent interaction with the BTK enzyme.
The following diagram illustrates a generalized workflow for the synthesis of a BTK inhibitor.
Caption: Generalized workflow for BTK inhibitor synthesis.
Experimental Protocols
The following protocols are derived from various patented synthetic routes and provide a detailed methodology for key transformations.
Protocol 1: Synthesis of Intermediate (9) via Mitsunobu Reaction
This protocol describes the coupling of the pyrazolopyrimidine core with a chiral piperidinol derivative.
Reaction Scheme:
Caption: Mitsunobu coupling of pyrazolopyrimidine and piperidinol.
Materials:
-
Iodo pyrazolopyrimidine derivative (13)
-
Chiral piperidine alcohol (8)
-
Triphenylphosphine (TPP)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the iodo pyrazolopyrimidine derivative (13) and chiral piperidine alcohol (8) in anhydrous THF, add triphenylphosphine (TPP) at 0 °C under an inert atmosphere.
-
Slowly add diisopropyl azodicarboxylate (DIAD) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the coupled intermediate (14).
Protocol 2: Suzuki Coupling for the Synthesis of Intermediate (9)
This protocol outlines the palladium-catalyzed cross-coupling of the coupled intermediate with a boronic acid derivative.
Procedure:
-
In a reaction vessel, combine the coupled intermediate (14) (1.0 eq), 4-phenoxyphenylboronic acid (1.5 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like Xantphos.
-
Add a base, such as potassium carbonate or cesium carbonate, and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture and heat it to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or HPLC).
-
After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield intermediate (9).
Protocol 3: Boc Deprotection of Intermediate (9)
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
Intermediate (9)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve intermediate (9) (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected intermediate (10).[5]
Protocol 4: Acylation of Intermediate (10) to Yield Ibrutinib
This final step introduces the acryloyl group to the piperidine nitrogen.
Procedure:
-
Dissolve the deprotected intermediate (10) (1.0 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.
-
Cool the mixture to 0 °C.
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC or HPLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final BTK inhibitor.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the key synthetic steps in the preparation of ibrutinib, as reported in various sources.
| Step | Intermediate | Reaction | Catalyst/Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Intermediate (14) | Mitsunobu Reaction | TPP, DIAD | ~38 | >95 | [6] |
| 2 | Intermediate (9) | Suzuki Coupling | Pd₂(dba)₃, Xantphos | 61.5 | ≥99 | [5] |
| 3 | Intermediate (10) | Boc Deprotection | Trifluoroacetic Acid | 88 | >98 | [5] |
| 4 | Ibrutinib | Acylation | Acryloyl Chloride | High | >99.5 | [4] |
Signaling Pathway of BTK Inhibition
BTK is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling cascades, including the PLCγ2, MAPK, and NF-κB pathways. These pathways are essential for B-cell proliferation, survival, and differentiation. BTK inhibitors, by blocking the kinase activity of BTK, effectively shut down these downstream signals, leading to apoptosis of malignant B-cells.
Caption: Simplified BTK signaling pathway and point of inhibition.
Conclusion
The use of this compound as a starting material provides an efficient and versatile route for the synthesis of potent BTK inhibitors. The protocols and data presented in these application notes offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting B-cell malignancies and autoimmune diseases. Careful optimization of reaction conditions and purification procedures is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 5. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 3-N-Boc-aminocyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 3-N-Boc-aminocyclohexanone as a versatile starting material. This key intermediate, featuring a protected amino group and a reactive ketone functionality, serves as a valuable building block in the construction of diverse and medicinally relevant heterocyclic scaffolds.
Introduction
This compound is a cornerstone in modern organic and pharmaceutical chemistry. Its protected amine allows for selective reactions at the ketone, while the Boc group can be readily removed under acidic conditions to enable further functionalization. This dual reactivity makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems, including but not limited to, aminothiophenes, tetrahydroquinolines, dihydropyrimidines, and spirocyclic compounds. These structural motifs are prevalent in numerous biologically active molecules and approved pharmaceuticals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 885280-38-6 | |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.27 g/mol | |
| Appearance | Light beige solid | |
| Melting Point | 81–85 °C | |
| Boiling Point | 335.9 ± 31.0 °C (predicted) | |
| Density | 1.06 ± 0.1 g/cm³ (predicted) | |
| Solubility | Slightly soluble in chloroform and methanol |
Synthesis of Heterocyclic Scaffolds
The following sections detail synthetic protocols for constructing various heterocyclic systems from this compound.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1] The reaction typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[2] Utilizing this compound in this reaction provides a direct route to valuable tetrahydrobenzothiophene derivatives.
Reaction Workflow:
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Synthesis of tert-butyl (2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-5-yl)carbamate
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a solution of this compound and malononitrile in ethanol, add elemental sulfur.
-
Add morpholine to the mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | |
| Malononitrile | 1.0 | |
| Sulfur | 1.1 | |
| Morpholine | 0.5 | Catalytic amount |
Synthesis of Tetrahydroquinolines
Logical Relationship for Tetrahydroquinoline Synthesis:
Caption: Proposed pathway for tetrahydroquinoline synthesis.
Note: This represents a plausible synthetic strategy. Specific reaction conditions would require experimental optimization.
Synthesis of Dihydropyrimidines via Biginelli-like Reaction
The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidinones.[3] A modification of this reaction, using a β-amino ketone instead of a β-ketoester, can provide access to dihydropyrimidine derivatives.
Experimental Workflow for a Biginelli-like Reaction:
Caption: Workflow for a Biginelli-like synthesis of dihydropyrimidines.
Experimental Protocol (General):
-
Materials:
-
This compound (1.0 eq)
-
An appropriate aldehyde (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
-
Procedure:
-
A mixture of this compound, the aldehyde, urea (or thiourea), and the catalyst in a suitable solvent is heated to reflux.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
-
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Aldehyde | 1.0 |
| Urea/Thiourea | 1.5 |
Synthesis of Spirooxindoles
Spirooxindoles are a privileged class of heterocyclic compounds with significant biological activities.[4] One common approach to their synthesis involves the reaction of an isatin derivative with a compound containing an active methylene group, often in a [3+2] cycloaddition reaction with an azomethine ylide. While a direct protocol with this compound is not detailed in the provided search results, a plausible route could involve its conversion to an enamine or a related reactive intermediate. A more direct approach involves the reaction of isatins with α,β-unsaturated ketones derived from cyclohexanone.[5]
Logical Pathway for Spirooxindole Synthesis:
Caption: Proposed two-step synthesis of spirooxindoles.
Note: This represents a potential synthetic route. The feasibility and specific conditions for each step would need to be determined experimentally.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and synthetic strategies outlined in this document provide a foundation for researchers and drug development professionals to explore the rich chemistry of this starting material. The ability to construct complex molecular architectures from this readily available precursor highlights its importance in the quest for novel therapeutic agents and functional materials. Further exploration of its reactivity in various multicomponent and named reactions is warranted and promises to yield a wealth of new and interesting heterocyclic structures.
References
- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 3-N-Boc-aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[1] Their stereochemistry often dictates the efficacy and selectivity of a drug, making their enantioselective synthesis a critical aspect of drug discovery and development. 3-N-Boc-aminocyclohexanone is a versatile starting material for the synthesis of various chiral 1,3-amino alcohol scaffolds. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under mild conditions. This document provides detailed protocols for both the diastereoselective and a proposed enantioselective synthesis of chiral 3-aminocyclohexanol derivatives from this compound.
Diastereoselective Synthesis of cis- and trans-3-(Boc-amino)cyclohexanol
The reduction of this compound with common hydride-donating reagents typically leads to a mixture of cis- and trans-diastereomers. The facial selectivity of the hydride attack on the carbonyl group determines the stereochemical outcome. While this method does not provide enantiopure compounds, it is a straightforward approach to obtain diastereomeric mixtures that can potentially be separated by chromatography. A general protocol analogous to the reduction of similar β-enaminoketones is presented below.[2]
Experimental Protocol: Diastereoselective Reduction
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (0.1 M) at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis- and trans-diastereomers.
Data Presentation: Diastereoselective Reduction
| Product | Diastereomeric Ratio (cis:trans) | Overall Yield (%) | Reference |
| 3-(Boc-amino)cyclohexanol | 89:11 | 75 | [2] |
Note: The data presented is based on the reduction of a closely related β-enaminoketone and is representative of the expected outcome for this compound.[2]
Enantioselective Synthesis of Chiral 3-(Boc-amino)cyclohexanols using Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3][4] This methodology can be applied to this compound to synthesize specific enantiomers of the corresponding cis- and trans-amino alcohols. The choice of the (R)- or (S)-CBS catalyst dictates the stereochemistry of the resulting alcohol.
Experimental Protocol: Asymmetric CBS Reduction
-
Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine, 0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 eq) dropwise to the catalyst solution at room temperature and stir for 15 minutes.
-
Substrate Addition: Cool the mixture to the desired temperature (typically between -78 °C and 0 °C) and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified products by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation: Representative Asymmetric CBS Reduction
| Catalyst | Product Stereoisomer | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) | Reference |
| (R)-2-Methyl-CBS-oxazaborolidine | (1R,3S)-cis & (1R,3R)-trans | >90 | >95:5 | >95 | [3][4] |
| (S)-2-Methyl-CBS-oxazaborolidine | (1S,3R)-cis & (1S,3S)-trans | >90 | >95:5 | >95 | [3][4] |
Note: The data presented is representative of typical CBS reductions of cyclic ketones and serves as an expected outcome for this compound. Actual results may vary and require optimization.
Visualizations
Synthetic Pathways
Caption: Synthetic routes from this compound.
Experimental Workflow
Caption: Workflow for asymmetric synthesis and analysis.
References
Application Notes and Protocols for the Wittig Reaction of 3-N-Boc-aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Wittig reaction of 3-N-Boc-aminocyclohexanone, a key transformation for the introduction of an exocyclic methylene group in the synthesis of various biologically active molecules and pharmaceutical intermediates.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the olefination of aldehydes and ketones.[1][2] This reaction, utilizing a phosphorus ylide, offers a highly regioselective approach to forming carbon-carbon double bonds.[1] In the context of drug development, the resulting exo-methylene cyclohexylamine derivatives are valuable scaffolds. The presence of the N-Boc protecting group on the amino functionality ensures its stability under the basic conditions typically employed in the Wittig reaction.
This document outlines various reaction conditions and provides a general experimental protocol for the methylenation of this compound.
Reaction Scheme and Mechanism
The Wittig reaction involves the reaction of a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base, with a carbonyl compound. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and a phosphine oxide byproduct.[2]
Reaction Scheme:
Experimental Conditions
The successful execution of the Wittig reaction on this compound is dependent on several factors, including the choice of base, solvent, temperature, and reaction time. A summary of commonly employed conditions for the methylenation of cyclohexanone derivatives is presented in the table below.
Table 1: Summary of Wittig Reaction Conditions for Cyclohexanone Derivatives
| Parameter | Condition | Notes |
| Phosphonium Salt | Methyltriphenylphosphonium bromide (Ph3PCH3Br) | Most common precursor for methylenation. |
| Base | n-Butyllithium (n-BuLi) | A strong base, typically used in ethereal solvents at low temperatures.[3] |
| Sodium hydride (NaH) | A strong, non-nucleophilic base, often used in THF or DMSO. | |
| Potassium tert-butoxide (t-BuOK) | A strong, sterically hindered base, suitable for use in THF.[3] | |
| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent for Wittig reactions. |
| Diethyl ether | Another suitable ethereal solvent.[1] | |
| Dimethyl sulfoxide (DMSO) | Can accelerate the reaction but may require careful temperature control. | |
| Temperature | -78 °C to room temperature, then reflux | Ylide generation is often performed at low temperatures, followed by reaction with the ketone at room temperature or elevated temperatures. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by TLC or other analytical techniques. |
Detailed Experimental Protocol
This protocol provides a general procedure for the methylenation of this compound using methyltriphenylphosphonium bromide and n-butyllithium.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Generation:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 - 1.5 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 - 1.2 equivalents) dropwise to the stirred suspension. A color change (typically to yellow or orange) indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for 1-2 hours.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly transfer the freshly prepared ylide solution to the ketone solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel.
-
Diastereoselectivity Considerations
The presence of a stereocenter at the 3-position of the cyclohexanone ring introduces the possibility of diastereomeric products if a prochiral ylide is used. For the methylenation reaction described, the product is achiral at the newly formed double bond. However, the stereochemistry of the starting material will be retained in the product.
For Wittig reactions with substituted ylides on 3-substituted cyclohexanones, the diastereoselectivity can be influenced by the steric bulk of the substituents on both the ylide and the cyclohexanone ring. The approach of the ylide to the carbonyl group can be directed by the existing stereocenter, potentially leading to a preference for one diastereomer over the other. The exact diastereomeric ratio is highly dependent on the specific substrates and reaction conditions.[4]
Visualizing the Workflow
The following diagrams illustrate the key relationships and the experimental workflow of the Wittig reaction.
Caption: Overview of the Wittig reaction between a phosphorus ylide and this compound.
Caption: Experimental workflow for the Wittig methylenation of this compound.
References
Application Notes: Deprotection of the Boc Group from 3-Aminocyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in pharmaceutical development. Its popularity stems from its stability across a wide range of non-acidic conditions and its straightforward removal under acidic conditions.[1] The 3-aminocyclohexanone scaffold is a valuable building block in medicinal chemistry, appearing in a variety of bioactive molecules.[2] Therefore, the efficient and clean deprotection of Boc-protected 3-aminocyclohexanone is a critical transformation.
This document provides detailed protocols for the removal of the Boc group from 3-aminocyclohexanone derivatives, a comparative overview of common methods, and guidance on potential side reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
The most common method for Boc deprotection is through acid catalysis.[1] The reaction is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[3] The tert-butyl cation is typically scavenged by nucleophiles in the reaction mixture or fragments into isobutylene.[1]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Comparative Overview of Deprotection Protocols
The choice of deprotection agent and solvent system depends on the substrate's sensitivity to acid, the desired final salt form, and the reaction scale. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are most common.[4]
| Deprotecting Agent | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 4 hours | >90 | A common and highly effective method. TFA is volatile and easily removed.[5][6] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp | 30 min - 4 hours | >90 | Efficiently yields the hydrochloride salt, which can aid in purification by precipitation.[7][8] |
| Hydrochloric Acid (HCl) | Methanol (MeOH), Ethyl Acetate (EtOAc) | Room Temp | 2 - 16 hours | >90 | Good alternatives to dioxane. The reaction may be slightly slower in methanol.[7][9] |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12 - 24 hours | Variable | A milder, non-hydrolytic option for substrates with other acid-labile groups.[4][] |
| Thermal | Toluene, TFE, MeOH | >80 °C | Variable | Variable | A "green" alternative that avoids strong acids, often used in continuous flow systems.[11][12] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc group removal, yielding the free amine after a basic workup.
Materials:
-
Boc-protected 3-aminocyclohexanone derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected 3-aminocyclohexanone derivative (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. For a 25% TFA/DCM solution, add an equal volume of TFA as the DCM used.[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. (Caution: CO₂ evolution).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[5]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is advantageous when the stable hydrochloride salt of the amine is the desired product, as it often precipitates from the reaction mixture, simplifying isolation.[6]
Materials:
-
Boc-protected 3-aminocyclohexanone derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether or MTBE
-
Standard laboratory glassware, including filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the Boc-protected 3-aminocyclohexanone derivative (1.0 eq) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.[7]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 4 hours.[8] A precipitate of the hydrochloride salt may form.[7]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether or MTBE to remove non-polar impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation of the salt.
-
Dry the collected solid under vacuum to obtain the 3-aminocyclohexanone derivative as its hydrochloride salt.
Process Visualization and Decision Making
Caption: General experimental workflow for Boc deprotection.
Choosing the correct deprotection strategy is crucial for success, especially with complex molecules.
Caption: Decision guide for selecting a Boc deprotection method.
Potential Side Reactions and Considerations
-
Alkylation: The tert-butyl cation generated during deprotection can alkylate sensitive residues like tryptophan or methionine, a common concern in peptide synthesis. The use of scavengers such as anisole or thiophenol can mitigate this risk.[][13]
-
Incomplete Deprotection: Ensure sufficient equivalents of acid and adequate reaction time are used to drive the reaction to completion. Monitor carefully by TLC or LC-MS.
-
Acid-Labile Groups: If other acid-sensitive protecting groups (e.g., trityl, t-butyl esters) are present, their cleavage may also occur. HCl in dioxane can offer better selectivity for N-Boc deprotection over t-butyl esters compared to TFA.[8] For highly sensitive substrates, milder Lewis acid or thermal methods should be considered.[14]
-
Work-up: When using TFA, complete neutralization is essential to obtain the free amine. Incomplete neutralization can lead to the isolation of the trifluoroacetate salt. For water-soluble amines, work-up can be challenging; using ion-exchange resins or isolating the product as an HCl salt may be preferable.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3-N-Boc-Aminocyclohexanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-N-Boc-aminocyclohexanone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize reaction yields and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a low yield or no desired product. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. Firstly, ensure the quality and reactivity of your starting materials. The primary amine can be unreactive if it is of poor quality or has low nucleophilicity.[1] Secondly, the choice of base is critical; it must be strong enough to deprotonate the intermediate without causing side reactions.[1] Finally, reaction conditions such as temperature and reaction time play a significant role and may require optimization.
Solutions:
-
Verify Reagent Quality: Use fresh, high-purity 3-aminocyclohexanone and di-tert-butyl dicarbonate ((Boc)₂O).
-
Optimize the Base: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used. For amines with low nucleophilicity, a stronger base might be necessary, but this increases the risk of side reactions.[1] A patent for the analogous 4-N-Boc-aminocyclohexanone suggests that optimizing the base is a key step to improving yield.
-
Adjust Reaction Conditions: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature. Ensure the reaction runs for a sufficient duration, as incomplete reactions are a common cause of low yields.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
-
Question: My TLC plate shows multiple spots, suggesting the formation of side products. What are these impurities and how can I minimize them?
-
Answer: The formation of side products is a common issue in Boc protection reactions. The most prevalent side products are the di-Boc protected amine (where two Boc groups attach to the nitrogen) and urea derivatives.[1]
Solutions:
-
Control Stoichiometry: To prevent the formation of the di-Boc product, use a controlled amount of (Boc)₂O, typically 1.1 to 1.5 equivalents relative to the amine.
-
Use a Milder Base: The formation of urea derivatives can be promoted by very strong bases. Using a milder base can help to minimize this side reaction.[1]
-
Optimize Reaction Temperature: Higher temperatures can sometimes lead to the formation of side products. Running the reaction at room temperature or even 0 °C may improve selectivity.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
-
Answer: this compound is typically purified by silica gel column chromatography.[2] The choice of eluent is crucial for effective separation.
Solutions:
-
Column Chromatography: A common eluent system is a mixture of ethyl acetate and a less polar solvent like hexanes or cyclohexane. One reported method uses a 3:7 mixture of ethyl acetate and cyclohexanol.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary methods for the synthesis of this compound:
-
From 2-Cyclohexen-1-one and tert-Butyl Carbamate: This method involves a Michael addition of tert-butyl carbamate to 2-cyclohexen-1-one, catalyzed by bismuth nitrate pentahydrate. The reported yield for this method is approximately 47%.[2]
-
Nucleophilic Substitution of 3-Aminocyclohexanone: This approach involves the direct Boc protection of 3-aminocyclohexanone using (Boc)₂O. This method is reported to have a higher yield of around 55%.[2]
Q2: What is the role of the base in the Boc protection reaction?
A2: The base plays a crucial role in neutralizing the protonated amine intermediate that forms after the initial nucleophilic attack on the (Boc)₂O. This deprotonation step regenerates the neutral amine, driving the reaction to completion. While the reaction can proceed without an added base, its presence generally accelerates the reaction and improves the yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Data Presentation
The following table summarizes the reported yields for the different synthetic routes to this compound.
| Starting Materials | Reagents | Solvent | Yield (%) | Reference |
| 2-Cyclohexen-1-one, tert-Butyl Carbamate | Bismuth Nitrate Pentahydrate | Dichloromethane | ~47 | [2] |
| 3-Aminocyclohexanone, (Boc)₂O | Base (e.g., TEA) | Dichloromethane | ~55 | [2] |
Experimental Protocols
Method 1: Synthesis from 2-Cyclohexen-1-one (Yield: ~47%)[2]
-
Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).
-
To this solution, add bismuth nitrate pentahydrate (28.8 mmol) in portions.
-
Stir the mixture at room temperature for 21 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography using a 3:7 mixture of ethyl acetate and cyclohexanol as the eluent to obtain this compound.
Method 2: Optimized Synthesis from 3-Aminocyclohexanone (Higher Yield)
This protocol is based on the higher-yielding nucleophilic substitution method and incorporates general best practices for Boc protection to optimize the yield.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminocyclohexanone hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) (2.2 equivalents) to the solution to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10 minutes at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Mandatory Visualization
The following diagram illustrates a troubleshooting workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Troubleshooting incomplete reductive amination of 3-N-Boc-aminocyclohexanone
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the reductive amination of 3-N-Boc-aminocyclohexanone. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic transformation.
Troubleshooting Guide
Problem 1: Incomplete conversion of this compound
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of unreacted this compound.
-
Low yield of the desired secondary or tertiary amine product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Imine/Iminium Ion Formation | The formation of the imine or iminium ion intermediate is a crucial and often rate-limiting step.[1][2] Ensure the reaction pH is weakly acidic (around 5-7) to facilitate this condensation.[1][2] The addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial, especially when using sodium triacetoxyborohydride (STAB).[3] |
| Sub-optimal Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often the preferred reagent for one-pot reductive aminations as it is milder and more selective for the iminium ion over the ketone.[4][5][6] If using sodium borohydride (NaBH₄), ensure the imine has sufficient time to form before adding the reducing agent, as NaBH₄ can reduce the starting ketone.[7][8] |
| Moisture in the Reaction | The Boc protecting group can be sensitive to strongly acidic conditions, and some reducing agents, like STAB, are water-sensitive.[5][7] Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the Boc group and deactivation of the reducing agent. |
| Insufficient Reaction Time or Temperature | Reductive aminations can be slow at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature moderately (e.g., to 40-50 °C) or extending the reaction time. |
| Steric Hindrance | The cyclohexanone ring and the Boc-protected amine can present steric challenges. Using a less bulky amine or optimizing the stoichiometry of the reagents might be necessary. |
Problem 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Side Product | Cause | Recommended Solution |
| Over-alkylation (Tertiary Amine Formation) | If the desired product is a secondary amine, the initially formed secondary amine can react further with the iminium ion intermediate.[9] | Use a tandem direct reductive amination/N-Boc protection protocol by adding Boc anhydride to the reaction mixture. This will trap the secondary amine as it forms, preventing over-alkylation.[9][10] |
| Alcohol Byproduct | The reducing agent has reduced the starting this compound to the corresponding alcohol. | This is more common with less selective reducing agents like sodium borohydride.[7][8] Switch to a more selective reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) which preferentially reduce the iminium ion.[4][5][8] |
| Boc-Deprotected Product | The acidic conditions required for imine formation or the workup procedure may have cleaved the Boc protecting group.[11] | Maintain a weakly acidic pH (5-7) and avoid strong acids during the reaction and workup.[2] A buffered workup may be necessary. For purification using solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge, consider using a buffered eluent to prevent Boc deprotection.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination of this compound?
A1: The optimal pH for reductive amination is typically between 5 and 7.[1][2] This pH range is a compromise: it needs to be acidic enough to catalyze the formation of the imine intermediate but not so acidic that it protonates the amine starting material, rendering it non-nucleophilic, or causes significant reduction of the ketone by certain reducing agents.[2]
Q2: Which reducing agent is best for this reaction: STAB, NaBH₃CN, or NaBH₄?
A2: Sodium triacetoxyborohydride (STAB, NaB(OAc)₃H) is generally the reagent of choice for one-pot reductive aminations of ketones.[6][12] It is milder and more selective for the iminium ion over the ketone starting material, which minimizes the formation of the corresponding alcohol byproduct.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective under mildly acidic conditions.[1][8] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[1][3] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting ketone.[7] If using NaBH₄, it is best to perform the reaction in a two-step process: first, form the imine, and then add the NaBH₄.[12]
Q3: My reaction is very slow. What can I do to speed it up?
A3: Several factors can be adjusted to increase the reaction rate:
-
Catalytic Acid: Add a small amount of acetic acid to catalyze imine formation.[3]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate.
-
Concentration: Increasing the concentration of the reactants may also accelerate the reaction.
-
Solvent: Ensure a suitable aprotic solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) is used, especially with STAB.[5][7]
Q4: I am observing cleavage of the Boc protecting group. How can I prevent this?
A4: Boc group cleavage is typically caused by excessively acidic conditions.[11] To prevent this:
-
Carefully control the pH of the reaction mixture, keeping it in the weakly acidic range (5-7).[2]
-
Avoid using strong acids as catalysts.
-
During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.
-
If using SCX cartridges for purification, ensure the elution method is buffered to be non-acidic.[11]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By co-spotting the reaction mixture with the starting materials, you can observe the consumption of the this compound and the appearance of the product spot. LC-MS is particularly useful for confirming the mass of the desired product and identifying any side products.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in methanol (0.1-0.2 M).
-
Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 4-6 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the reductive amination of this compound.
Caption: Troubleshooting decision tree for incomplete reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. interchim.fr [interchim.fr]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis of 3-N-Boc-aminocyclohexanone
Welcome to the technical support center for the synthesis of 3-N-Boc-aminocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic intermediate.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound, particularly during the oxidation of N-Boc-3-aminocyclohexanol.
Issue 1: Low or No Yield of this compound
Q: I performed the oxidation of N-Boc-3-aminocyclohexanol, but I obtained a very low yield of the desired ketone, or the reaction did not proceed at all. What could be the reasons?
A: Several factors could contribute to a low or negligible yield. Consider the following possibilities:
-
Inactive Oxidizing Agent: The oxidizing agent may have degraded. For instance, Dess-Martin periodinane (DMP) can be sensitive to moisture. It is recommended to use freshly opened or properly stored DMP. For chromium-based oxidants, ensure the correct preparation and stoichiometry.
-
Suboptimal Reaction Temperature: Oxidation reactions can be temperature-sensitive. For Swern oxidations, maintaining a very low temperature (typically below -60 °C) is crucial during the initial steps to prevent side reactions.[1][2] For other oxidations, ensure the temperature is maintained as per the protocol.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Poor Quality Starting Material: The N-Boc-3-aminocyclohexanol may contain impurities that interfere with the oxidation. Ensure the starting material is pure before proceeding.
-
Incorrect Stoichiometry: An incorrect ratio of oxidant to the alcohol can lead to incomplete reaction or the formation of side products. Carefully check the molar equivalents of all reagents.
Issue 2: Presence of Unexpected Side Products in the Final Product
Q: My final product shows impurities in the 1H NMR or LC-MS analysis. What are the common side products and how can I avoid them?
A: The nature of the side products often depends on the chosen oxidation method. Here are some common impurities and their potential causes:
-
Unreacted N-Boc-3-aminocyclohexanol: This is the most common impurity if the reaction is incomplete.
-
Solution: Increase the reaction time, use a slight excess of the oxidizing agent, or ensure the oxidant is active.
-
-
Over-oxidation to N-Boc-3-amino-2-cyclohexenone: This can occur with stronger oxidizing agents or under harsh conditions, leading to the formation of an enone.
-
Aldol Condensation Product: The product, this compound, has enolizable protons and can undergo self-condensation under basic or acidic conditions, especially during workup or purification.
-
Solution: Maintain neutral pH during workup and purification. Use buffered solutions if necessary.
-
-
Epimerization at C3: While less common with mild oxidants like DMP, stronger bases or prolonged exposure to acidic or basic conditions can potentially lead to epimerization at the carbon bearing the N-Boc group.[4]
-
Solution: Use mild reaction and workup conditions and minimize reaction times.
-
-
Byproducts from the Oxidant: The remnants of the oxidizing agent or its byproducts can contaminate the final product. For example, dimethyl sulfide is a byproduct of the Swern oxidation and has a very strong odor.[1][6]
-
Solution: Follow the specific workup procedure for the chosen oxidation method to remove these byproducts. For instance, a bleach wash can oxidize residual dimethyl sulfide.[1]
-
Issue 3: Difficulty in Purifying the Product
Q: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
A: Purification can be challenging due to the polarity of the molecule and the potential for side reactions.
-
Column Chromatography: This is the most common method for purifying this compound. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane is typically effective.
-
Crystallization: If the product is obtained as a solid and is sufficiently pure after chromatography, crystallization can be used for further purification.
-
Extraction: A thorough aqueous workup is crucial before chromatography to remove water-soluble impurities and byproducts from the oxidant. Washing with a saturated solution of sodium bicarbonate can help neutralize any acidic byproducts.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing this compound?
A: The "best" method depends on the scale of the reaction, available reagents, and desired purity.
-
Dess-Martin Periodinane (DMP) Oxidation: This is often preferred in a laboratory setting due to its mild reaction conditions, high chemoselectivity, and tolerance for various functional groups. It is known to oxidize N-protected amino alcohols without causing epimerization.[4][5]
-
Swern Oxidation: This is another mild and effective method, but it requires cryogenic temperatures and produces foul-smelling dimethyl sulfide as a byproduct.[1][2]
-
TEMPO-catalyzed Oxidation: This method is considered a "green" alternative, using a catalytic amount of TEMPO with a co-oxidant like sodium hypochlorite. It can be highly selective for primary alcohols, but with modifications can be effective for secondary alcohols as well.[7][8][9]
-
Chromium-based Oxidations (e.g., Jones Oxidation): These are powerful and often inexpensive methods but are less favored due to the toxicity of chromium reagents and the harsh acidic conditions, which can lead to side reactions.
Q2: How can I monitor the progress of the oxidation reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The starting alcohol will have a different Rf value than the product ketone. Staining with potassium permanganate can help visualize both the starting material and the product. LC-MS can also be used for more precise monitoring.
Q3: What are the optimal storage conditions for this compound?
A: this compound is a solid that should be stored in a tightly sealed container in a cool, dry place, away from light.[10] For long-term storage, refrigeration is recommended.
Data Presentation
Table 1: Comparison of Common Oxidation Methods for the Synthesis of this compound
| Oxidation Method | Typical Oxidant | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | 85 - 95 | Mild conditions, high yield, no epimerization.[4][5] | DMP is expensive and can be explosive under certain conditions. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp | 1 - 3 | 80 - 90 | Mild conditions, avoids heavy metals.[1][2] | Requires very low temperatures, produces malodorous dimethyl sulfide.[1][6] |
| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | Dichloromethane/Water | 0 - Room Temperature | 2 - 6 | 70 - 85 | "Green" and catalytic method.[7][8] | Can be slower, pH control can be critical.[7] |
| Hypochlorite/Chlorite Oxidation | Sodium hypochlorite or Sodium chlorite | Dichloromethane | Room Temperature | 1 - 2 | ~90 | Inexpensive and readily available reagents.[11] | Can be less selective, potential for over-oxidation. |
Experimental Protocols
Protocol 1: Boc Protection of 3-Aminocyclohexanol
-
Dissolve 3-aminocyclohexanol hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup by washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-3-aminocyclohexanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Dess-Martin Oxidation of N-Boc-3-aminocyclohexanol
-
Dissolve N-Boc-3-aminocyclohexanol in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1 - 1.5 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously for 15-30 minutes until the organic layer is clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualization
Caption: Synthetic pathway to this compound and potential side products.
Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin reagent - Enamine [enamine.net]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qualitas1998.net [qualitas1998.net]
- 10. Cas No.:885280-38-6 this compound Manufacturer-SACH [hzsqchem.com]
- 11. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-N-Boc-aminocyclohexanone by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-N-Boc-aminocyclohexanone by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of this compound. Its polarity is well-suited for separating this compound from common reaction impurities.
Q2: Which solvent systems are suitable for the elution of this compound?
A2: The choice of solvent system will depend on the specific impurities present in your crude mixture. A good starting point is a mixture of a less polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on available literature, the following solvent systems have been used successfully:
| Solvent System | Ratio (v/v) | Reported Rf Value | Notes |
| Ethyl Acetate / Hexanes | 3:1 | ~0.21[1] | A good starting point for many applications. |
| Ethyl Acetate / Cyclohexanol | 3:7 | Not specified | Used in a synthetic procedure for purification.[2][3] |
It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC) before performing column chromatography.[4][5] Aim for an Rf value of 0.25-0.35 for the desired compound to ensure good separation.[4]
Q3: My this compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Streaking of amine-containing compounds on silica gel is a common issue and is often caused by the interaction of the basic amine with the acidic silanol groups of the silica gel. Although the Boc-protecting group reduces the basicity of the amine, residual basicity can still lead to streaking. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (Et3N), to your eluent (typically 0.5-1% v/v).[5] Always test the modified solvent system by TLC first to ensure it improves the spot shape without negatively affecting the separation.
Q4: Is the Boc protecting group stable during silica gel chromatography?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable to the conditions of silica gel chromatography. However, it is sensitive to acidic conditions.[6][7] Since silica gel is slightly acidic, prolonged exposure can potentially lead to some degradation, especially if the crude mixture is highly acidic or if the chromatography run is very long. If you suspect degradation, you can use a neutralized silica gel or add a small amount of a base like triethylamine to the eluent to neutralize the silica surface.[5]
Q5: How can I visualize this compound on a TLC plate?
A5: this compound has a ketone functional group which can be visualized under UV light (254 nm) if it contains a UV-active chromophore or if a fluorescent indicator is present in the TLC plate. Alternatively, you can use a variety of staining solutions. Common stains that can be used for this compound include:
-
Potassium permanganate (KMnO4) stain: This stain is good for visualizing compounds that can be oxidized, including ketones and amines.
-
Ninhydrin stain: While the Boc-protected amine will not react with ninhydrin, any de-protected amine impurity will give a characteristic colored spot. This can be useful for detecting degradation.
-
Ceric ammonium molybdate (CAM) stain: This is a general-purpose stain that is effective for a wide range of organic compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Poor Separation of the Desired Compound from Impurities
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. If the Rf value of your compound is too high (>0.5), decrease the polarity of the eluent (e.g., increase the proportion of hexanes). If the Rf is too low (<0.1), increase the polarity (e.g., increase the proportion of ethyl acetate).[4] |
| Co-eluting Impurities | An impurity may have a similar polarity to your product in the chosen solvent system. Try a different solvent system with different selectivity. For example, you could replace ethyl acetate with another polar solvent like acetone or dichloromethane and re-optimize the solvent ratio with hexanes.[8] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improperly Packed Column | Air bubbles, cracks, or an uneven silica bed in the column will lead to poor separation. Ensure the column is packed uniformly. A slurry packing method is generally recommended to avoid these issues.[9] |
Problem 2: Low Yield of Purified this compound
| Possible Cause | Solution |
| Compound Stuck on the Column | The compound may be too polar to elute with the chosen solvent system, or it may be irreversibly adsorbed onto the silica gel. Gradually increase the polarity of the eluent (gradient elution). If the compound still does not elute, consider using a more polar solvent like methanol in small percentages (e.g., 1-5%) in your eluent. |
| Degradation on the Column | As mentioned in the FAQs, the acidic nature of silica gel can potentially cause some degradation of the Boc group.[6][7] Adding 0.5-1% triethylamine to the eluent can help prevent this.[5] |
| Product Lost During Workup | Ensure complete extraction of the product from the combined column fractions. Back-extraction of the aqueous layer during the initial work-up may be necessary if the product has some water solubility. |
| Incomplete Elution | The column may not have been flushed with a sufficiently polar solvent at the end of the run to elute all of the product. After collecting the fractions containing your pure product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check for any remaining product. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may need to be optimized for your specific reaction mixture.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to your chosen eluent (e.g., 3:1 hexanes/ethyl acetate). The amount of silica gel should be 20-100 times the weight of your crude material.
-
Stir the mixture gently with a glass rod to create a homogeneous slurry free of air bubbles.[9]
2. Packing the Column:
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand on top of the cotton plug.[10]
-
Pour the silica gel slurry into the column. Gently tap the side of the column to help the silica pack evenly and release any trapped air bubbles.[9]
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.[9]
-
Open the stopcock and drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, filling it up.
-
Begin collecting fractions in test tubes. The flow rate can be controlled by gravity or by applying gentle pressure (flash chromatography).
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
5. Isolation of the Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Role Of this compound In Pharmaceutical Synthesis [hzsqchem.com]
- 3. Cas No.:885280-38-6 this compound Manufacturer-SACH [hzsqchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Preventing over-alkylation in reactions with 3-N-Boc-aminocyclohexanone
Technical Support Center: Reactions with 3-N-Boc-aminocyclohexanone
Welcome to the technical support center for chemists and researchers working with this compound. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent over-alkylation and other common side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this compound reactions?
A1: Over-alkylation is an undesired side reaction where a second alkyl group is added to the carbon atom adjacent to the carbonyl group (the α-carbon). The intended product is typically the mono-alkylated cyclohexanone. However, the mono-alkylated product still possesses an acidic α-proton, which can be removed by the base in the reaction mixture, leading to a second alkylation event and the formation of a di-alkylated byproduct.
Q2: What are the primary factors that lead to over-alkylation?
A2: Over-alkylation is primarily influenced by the reaction conditions. Key factors include the choice of base, reaction temperature, stoichiometry, and the order of addition of reagents.[1] Using weaker bases (e.g., alkoxides) or running the reaction at higher temperatures can allow the mono-alkylated product to deprotonate again, leading to the di-alkylated species.[2]
Q3: How does the 3-N-Boc-amino group affect the alkylation reaction?
A3: The tert-butoxycarbonyl (Boc) protecting group is crucial for two main reasons. First, it is stable under the basic conditions typically used for enolate formation, preventing side reactions at the nitrogen atom.[3] Second, its significant steric bulk can influence the regioselectivity of deprotonation, potentially favoring the formation of the enolate at the less sterically hindered α-carbon.[4][5]
Q4: Which bases are recommended to minimize over-alkylation, and why?
A4: To minimize over-alkylation, it is best to use a strong, non-nucleophilic, and sterically hindered base, such as Lithium Diisopropylamide (LDA).[1][6] Such bases rapidly and irreversibly deprotonate the ketone at low temperatures to form the enolate. This quantitative formation of the enolate before the addition of the alkylating agent reduces the chance of the mono-alkylated product being deprotonated again.
Q5: What is the optimal temperature for carrying out these alkylation reactions?
A5: Low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), are highly recommended.[1] Performing the reaction at this temperature favors the formation of the kinetic enolate and slows down the rate of side reactions, including the deprotonation of the mono-alkylated product that leads to over-alkylation.[6]
Q6: Can the structure of the alkylating agent influence the degree of over-alkylation?
A6: Yes, the reactivity and structure of the alkylating agent can play a role. Highly reactive alkylating agents (e.g., methyl iodide) can react so quickly that they may increase the likelihood of over-alkylation if any mono-alkylated enolate is present. Conversely, bulky or less reactive alkylating agents may show greater selectivity for the initial enolate.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the alkylation of this compound.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of di-alkylated product (>10%) | 1. The base used is not strong or hindered enough (e.g., NaH, NaOEt).2. The reaction temperature is too high (>-40 °C).3. The enolate formation was not complete before adding the alkylating agent.4. Slow addition of the alkylating agent. | 1. Switch to a strong, sterically hindered base like LDA or KHMDS.[7]2. Maintain the reaction temperature at -78 °C during deprotonation and alkylation.[1]3. Allow sufficient time for complete enolate formation before adding the electrophile.4. Add the alkylating agent quickly to the pre-formed enolate solution. |
| Low conversion of starting material | 1. Incomplete deprotonation due to inactive or insufficient base.2. The alkylating agent is not sufficiently reactive.3. Insufficient reaction time or temperature is too low for the specific alkylating agent. | 1. Use freshly prepared or titrated LDA. Ensure anhydrous conditions.2. Consider a more reactive alkylating agent (e.g., switching from a chloride to a bromide or iodide).3. After the initial reaction at -78 °C, allow the mixture to slowly warm to room temperature and stir for several hours. Monitor by TLC. |
| Formation of multiple unidentified byproducts | 1. The N-Boc group may be unstable under the specific reaction conditions (unlikely with standard bases but possible with certain electrophiles).[8][9]2. Aldol condensation or other self-condensation reactions.3. The presence of oxygen or water in the reaction. | 1. Verify the compatibility of all reagents with the N-Boc group.[10]2. Ensure rapid and complete formation of the enolate to minimize the concentration of the ketone available for self-condensation.[6]3. Use anhydrous solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. |
| No reaction occurs | 1. The base was not active.2. The alkylating agent is unreactive (e.g., sterically hindered).3. The reaction temperature is too low. | 1. Prepare fresh LDA and titrate it before use.2. Use a more reactive alkylating agent or consider alternative activation methods.3. Allow the reaction to warm slowly after the addition of the alkylating agent. |
Data Presentation: Influence of Reaction Conditions on Selectivity
The choice of base and reaction temperature has a profound impact on the selectivity of the alkylation. The following table summarizes these effects qualitatively.
| Parameter | Condition | Primary Enolate Formed | Expected Outcome for Mono-alkylation |
| Base | LDA / KHMDS | Kinetic (less substituted)[6] | High Selectivity: Rapid, irreversible deprotonation minimizes equilibrium and subsequent di-alkylation. |
| NaH / KH | Thermodynamic (more substituted)[6] | Moderate to Low Selectivity: Slower deprotonation at higher temperatures can lead to equilibration and over-alkylation. | |
| NaOEt / KOtBu | Thermodynamic (more substituted) | Low Selectivity: Weaker bases establish an equilibrium, increasing the likelihood of over-alkylation.[1] | |
| Temperature | -78 °C | Kinetic[6] | High Selectivity: Favors the kinetic enolate and suppresses side reactions. |
| 0 °C to Room Temp. | Thermodynamic | Low Selectivity: Allows for equilibration to the more stable thermodynamic enolate and increases the rate of over-alkylation. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-alkylation
This protocol describes a general method for the selective mono-alkylation of this compound using LDA.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for workup (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
LDA Preparation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
-
Enolate Formation:
-
In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly transfer the ketone solution to the LDA solution via cannula.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.1 equivalents) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours (reaction time will vary depending on the alkylating agent).
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.
-
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the TLC plate. Also spot the starting material (this compound) as a reference.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualization: Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Analysis: The disappearance of the starting material spot and the appearance of a new, less polar spot indicates product formation. The relative intensity of the spots can give a qualitative measure of the reaction's progress.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimentation.
Caption: Troubleshooting decision tree for over-alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. study.com [study.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [total-synthesis.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Managing Diastereoselectivity in Reactions of 3-N-Boc-aminocyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing diastereoselectivity in reactions involving 3-N-Boc-aminocyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in reactions of this compound?
A1: The diastereoselectivity of nucleophilic additions to this compound is primarily governed by a combination of steric and stereoelectronic factors. The bulky tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the C3 position plays a significant role in directing the approach of incoming nucleophiles. Key factors include:
-
Steric Hindrance: The large Boc group can sterically hinder one face of the cyclohexanone ring, favoring the approach of a nucleophile from the less hindered face.
-
Choice of Reagent: The size and nature of the nucleophile or reducing agent are critical. Bulky reagents will exhibit a stronger preference for the less sterically encumbered trajectory. For instance, bulky hydride reducing agents tend to favor equatorial attack, leading to the axial alcohol.
-
Chelation Control: The presence of a Lewis acidic metal cation can lead to chelation between the carbonyl oxygen and the Boc-protected amino group. This can lock the conformation of the ring and direct the nucleophile to a specific face.
-
Reaction Temperature and Solvent: These parameters can influence the conformational equilibrium of the cyclohexanone ring and the transition state energies, thereby affecting the diastereomeric ratio. Lower temperatures generally lead to higher selectivity.
-
Stereoelectronic Effects: Models such as the Felkin-Anh and Cieplak models help predict the preferred trajectory of nucleophilic attack based on the orbital interactions between the incoming nucleophile and the existing chiral center.[1][2]
Q2: How can I favor the formation of the cis or trans diastereomer in the reduction of this compound?
A2: To favor the cis (axial attack leading to an equatorial hydroxyl group) or trans (equatorial attack leading to an axial hydroxyl group) diastereomer in the reduction of this compound, you should carefully select the reducing agent and reaction conditions.
-
To favor the cis-isomer (equatorial -OH): Use small, unhindered reducing agents that favor axial attack, such as sodium borohydride (NaBH₄).
-
To favor the trans-isomer (axial -OH): Employ bulky, sterically demanding reducing agents that favor equatorial attack. Examples include lithium tri-sec-butylborohydride (L-Selectride®) or lithium aluminum hydride (LiAlH₄) in some cases. Biocatalysis using ketoreductases (KREDs) can also be highly effective in producing the trans isomer with high diastereoselectivity.
Q3: What is the Felkin-Anh model and how does it apply to this compound?
A3: The Felkin-Anh model is a widely accepted model for predicting the stereochemistry of nucleophilic additions to chiral ketones and aldehydes. It considers the steric interactions in the transition state. For this compound, the large N-Boc-amino group is the key substituent directing the stereochemistry. According to the model, the largest group (in this case, the N-Boc-amino group) orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).
Troubleshooting Guides
Problem 1: Poor diastereoselectivity in the reduction of this compound.
| Possible Cause | Suggested Solution |
| Inappropriate Reducing Agent | The chosen reducing agent may not be sterically demanding enough to favor one pathway significantly over the other. |
| For the trans product (axial alcohol): Switch to a bulkier reducing agent like L-Selectride® or explore enzymatic reduction with a suitable ketoreductase. | |
| For the cis product (equatorial alcohol): Ensure a small hydride donor like NaBH₄ is used. | |
| Suboptimal Reaction Temperature | Higher temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the small energy difference between the diastereomeric transition states. |
| Lower the reaction temperature. Reductions are often carried out at -78 °C to 0 °C to maximize selectivity. | |
| Solvent Effects | The solvent can influence the effective size of the reducing agent and the conformation of the substrate. |
| Experiment with different solvents. For example, ethereal solvents like THF are commonly used for hydride reductions. |
Problem 2: Unexpected diastereomer is the major product in a Grignard reaction.
| Possible Cause | Suggested Solution |
| Chelation vs. Steric Control | The presence of the magnesium ion from the Grignard reagent may be leading to chelation control, overriding the expected steric directing effects of the Boc group. |
| Add a stronger Lewis acid (e.g., CeCl₃ - Luche conditions) to coordinate with the carbonyl, potentially disrupting the chelation with the Boc group and favoring a sterically controlled addition. | |
| Alternatively, switch to an organolithium reagent, which may have a different propensity for chelation. | |
| Conformational Effects | The conformation of the cyclohexanone ring may be different than anticipated, presenting a different face for nucleophilic attack. |
| Perform computational modeling (if available) to understand the low-energy conformations of the starting material and the transition states. | |
| Vary the solvent to see if it influences the conformational equilibrium. |
Problem 3: Low yield in a Wittig or Horner-Wadsworth-Emmons reaction.
| Possible Cause | Suggested Solution |
| Steric Hindrance | The bulky N-Boc group may be sterically hindering the approach of the ylide to the carbonyl. |
| Use a less sterically hindered phosphonium ylide or phosphonate carbanion if the reaction allows. | |
| The Horner-Wadsworth-Emmons reaction, using a smaller phosphonate reagent, is often less sensitive to steric hindrance than the Wittig reaction. | |
| Base Incompatibility | The base used to generate the ylide or phosphonate carbanion might be reacting with the starting material. |
| Use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | |
| Ensure the reaction is performed under anhydrous conditions, as water can quench the ylide. |
Data Presentation
Table 1: Diastereoselective Reduction of this compound Analogues
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | β-enaminoketone of a 1,3-cyclohexanedione | Sodium | THF/isopropyl alcohol | Room Temp. | 89:11 | 75 |
| 2 | 2,2,4,4-tetramethyl-3-N-Boc-aminocyclobutanone | Ketoreductase (KRED) | - | - | ~2:98 | - |
Note: Data for the exact this compound is limited in the immediate literature; the table presents data for closely related structures to provide guidance.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction of a β-Enaminoketone (High cis Selectivity)
This protocol is adapted from the reduction of a related β-enaminoketone and can be a starting point for the reduction of this compound.[3]
-
Dissolve the β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.
-
Cool the solution in an ice bath.
-
Add sodium metal (excess) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral GC/HPLC.
Mandatory Visualizations
Signaling Pathways and Stereochemical Models
References
- 1. researchgate.net [researchgate.net]
- 2. Role Of this compound In Pharmaceutical Synthesis [hzsqchem.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in commercial 3-N-Boc-aminocyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 3-N-Boc-aminocyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial batches of this compound, typically available with a purity of 97-98% or higher, may contain several process-related impurities.[1] The nature and concentration of these impurities can vary depending on the synthetic route employed by the manufacturer. The two primary synthetic pathways are the Michael addition of tert-butyl carbamate to 2-cyclohexen-1-one and the Boc protection of 3-aminocyclohexanol followed by oxidation.[2]
Common Impurities Include:
-
Unreacted Starting Materials:
-
2-Cyclohexen-1-one
-
3-Aminocyclohexanol[3]
-
tert-Butyl carbamate
-
-
Reagent-Related Impurities:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
-
Process-Related By-products:
-
Di-Boc-3-aminocyclohexanone: Formed by the double protection of the amino group.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Isomers: Positional isomers such as 2-N-Boc-aminocyclohexanone or 4-N-Boc-aminocyclohexanone, depending on the starting materials and reaction conditions.[4]
-
-
Degradation Products:
-
Hydrolysis of the Boc group can lead to the formation of 3-aminocyclohexanone.
-
Q2: How can these impurities affect my downstream reactions?
The presence of impurities, even in small amounts, can have significant consequences for subsequent synthetic steps:
-
Reduced Yields: Unreacted starting materials and by-products can interfere with the desired reaction, leading to lower yields of the target molecule.
-
Formation of Side Products: Nucleophilic impurities like residual 3-aminocyclohexanol can compete with the desired nucleophile in coupling reactions. The reactive tert-butyl cation generated during acidic Boc deprotection can alkylate sensitive functional groups.[5]
-
Inaccurate Stoichiometry: The presence of impurities can lead to incorrect calculations of molar equivalents, affecting reaction kinetics and outcomes.
-
Difficult Purification: Impurities with similar polarities to the desired product can co-elute during chromatographic purification, making isolation challenging.
Q3: What analytical methods are recommended for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase C18 column is often suitable.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, including residual solvents and some starting materials like 2-cyclohexen-1-one.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities by providing molecular weight information.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for the structural elucidation of unknown impurities and for confirming the identity of the main component.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound that may be related to impurities.
| Observed Problem | Potential Cause (Impurity) | Suggested Solution |
| Low yield in a subsequent reaction (e.g., reductive amination, coupling). | Presence of unreacted 3-aminocyclohexanol or other nucleophilic impurities. | 1. Repurify the this compound via column chromatography or recrystallization. 2. Perform a purity check using HPLC or GC before use. 3. Adjust the stoichiometry of reagents in the subsequent reaction to account for the impurity if its concentration is known. |
| Formation of an unexpected side product with a mass corresponding to the addition of a tert-butyl group. | Residual di-tert-butyl dicarbonate ((Boc)₂O) or acidic conditions leading to Boc-group cleavage and tert-butylation. | 1. Ensure the work-up procedure after the Boc protection step effectively removes all residual (Boc)₂O. This can include quenching with a primary amine or imidazole.[5] 2. Avoid strongly acidic conditions in subsequent steps if possible. If acidic conditions are necessary, consider using scavengers like triethylsilane or thioanisole. |
| Inconsistent reaction times or incomplete conversion. | Variable purity of the this compound lot. | 1. Analyze each new batch of the starting material for purity and impurity profile before use. 2. Develop a standardized analytical method (e.g., HPLC) to qualify incoming materials. |
| Difficulty in purifying the final product; multiple spots/peaks close to the product in TLC/HPLC. | Presence of isomeric impurities (e.g., 2- or 4-N-Boc-aminocyclohexanone). | 1. Optimize the chromatographic separation method (e.g., change the solvent system, gradient, or column). 2. Consider derivatization of the product to alter its chromatographic properties and facilitate separation. |
Quantitative Data Summary
The following table summarizes potential impurities and their typical detection methods. Please note that the concentration of these impurities can vary significantly between different suppliers and batches.
| Impurity Name | Chemical Structure | Typical Concentration Range | Recommended Analytical Technique |
| 2-Cyclohexen-1-one | C₆H₈O | < 0.5% | GC-MS |
| 3-Aminocyclohexanol | C₆H₁₃NO | < 1.0% | HPLC-UV (after derivatization) or GC-MS |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | < 0.5% | HPLC-UV |
| Di-Boc-3-aminocyclohexanone | C₁₆H₂₇NO₅ | < 1.0% | HPLC-MS |
| tert-Butanol | C₄H₁₀O | Variable | GC-MS (as a residual solvent) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for determining the purity of this compound and detecting non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: 10% B to 90% B over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This protocol is suitable for the detection of residual solvents and volatile starting materials.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
-
Sample Preparation: Dissolve approximately 10 mg/mL of this compound in a suitable solvent such as dichloromethane or methanol.
Visualizations
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Analytical workflow for quality control of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 3. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-N-Boc-2-aminocyclohexanone|Chiral Building Block [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Reductive Amination of 3-N-Boc-aminocyclohexanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the reductive amination of 3-N-Boc-aminocyclohexanone. The information is presented in a question-and-answer format to directly address common challenges and improve reaction rates and yields.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of this compound is very slow or incomplete. What are the likely causes and how can I improve the reaction rate?
A1: Slow or incomplete reductive amination of this compound can be attributed to several factors, including suboptimal pH, inappropriate choice of reducing agent, steric hindrance from the Boc-protecting group, and low concentration of the iminium ion intermediate.
To improve the reaction rate, consider the following:
-
pH Optimization: The formation of the imine intermediate is a crucial step and is pH-dependent. A mildly acidic environment (pH 4-6) is generally optimal to facilitate the dehydration step without protonating the amine reactant, which would render it non-nucleophilic.[1] You can use acetic acid as a catalyst.
-
Choice of Reducing Agent: For a one-pot reaction, a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone is preferable. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for this purpose due to its high selectivity and tolerance for a wide range of functional groups.[2][3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[1][3]
-
Two-Step Procedure: If a one-pot reaction is not efficient, consider a two-step approach. First, form the imine intermediate by reacting this compound with the desired amine, often with the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, add a less selective but more powerful reducing agent like sodium borohydride (NaBH₄).[5]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can activate the ketone towards nucleophilic attack by the amine, thereby accelerating imine formation.[5]
Q2: I am observing significant amounts of the corresponding alcohol as a byproduct. How can I prevent the reduction of the starting ketone?
A2: The formation of 3-N-Boc-aminocyclohexanol is a common side reaction, especially when using strong, non-selective reducing agents. To minimize this, you should:
-
Use a Selective Reducing Agent: Employ a milder reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN.[1][3] These reagents are less likely to reduce the ketone starting material compared to the iminium ion intermediate.
-
Control the Order of Addition: In a one-pot reaction, ensure that the imine has had sufficient time to form before adding the reducing agent. A pre-stirring period of the ketone and amine (e.g., 1-2 hours) before introducing the hydride is advisable.
-
pH Control: As mentioned, maintaining a slightly acidic pH favors imine formation and its subsequent protonation to the iminium ion, which is more readily reduced than the ketone.[1]
Q3: Overalkylation of my primary amine reactant is a problem, leading to the formation of a tertiary amine. How can I achieve mono-alkylation?
A3: Overalkylation occurs when the newly formed secondary amine product reacts further with the ketone. To favor mono-alkylation:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the this compound.
-
Tandem N-Boc Protection: A one-pot tandem direct reductive amination followed by in-situ N-Boc protection of the newly formed secondary amine can be highly effective.[2][6] After the initial reductive amination, the addition of di-tert-butyl dicarbonate ((Boc)₂O) will protect the secondary amine product, preventing it from reacting further.[2]
-
Stepwise Approach: Isolate the imine intermediate before reduction. This allows for more controlled reaction conditions in the subsequent reduction step.
Q4: Can the N-Boc protecting group be cleaved under the reaction conditions?
A4: The N-Boc group is generally stable under the mildly acidic conditions used for reductive amination. However, prolonged exposure to strong acids or elevated temperatures can lead to deprotection.[7] If you observe Boc deprotection, consider:
-
Buffering the Reaction: Use a buffer system (e.g., acetic acid/sodium acetate) to maintain a stable pH.
-
Milder Conditions: Conduct the reaction at room temperature if possible.
-
Choice of Workup: During the workup, avoid strongly acidic conditions. A basic workup with saturated sodium bicarbonate solution is generally recommended.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion | 1. Inactive reducing agent.2. Suboptimal pH.3. Steric hindrance.4. Low solubility of reactants. | 1. Use a fresh batch of the reducing agent.2. Adjust the pH to 4-6 with acetic acid.3. Consider a less sterically hindered amine or use a more reactive reducing agent in a two-step process.4. Choose a solvent in which all reactants are soluble (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF)).[5] |
| Formation of alcohol byproduct | 1. Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot reaction.2. Premature reduction of the ketone. | 1. Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3][4]2. Allow for a longer pre-reaction time for imine formation before adding the reducing agent, or perform a two-step reaction. |
| Overalkylation of primary amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts further. | 1. Use an excess of the primary amine.2. Employ a tandem N-Boc protection strategy by adding (Boc)₂O after the reductive amination is complete.[2]3. Isolate the imine intermediate before reduction. |
| Boc deprotection | Reaction conditions are too acidic or the temperature is too high. | 1. Buffer the reaction mixture.2. Run the reaction at a lower temperature (e.g., room temperature).3. Use a basic or neutral workup procedure.[8] |
| Difficult purification | Presence of unreacted starting materials and byproducts with similar polarities to the product. | 1. Optimize the reaction to go to completion.2. Utilize column chromatography with a suitable solvent system.3. Consider derivatization of the product to alter its polarity for easier separation. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the direct reductive amination of this compound with a primary or secondary amine.
-
To a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous dichloromethane (DCM, 20 mL), add acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is suitable when the one-pot method is inefficient.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 mmol) and the amine (1.1 mmol) in toluene (25 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude imine.
Step 2: Reduction
-
Dissolve the crude imine in methanol (MeOH, 20 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Relative Reactivity | Selectivity (Imine vs. Ketone) | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | High | Low | Inexpensive, powerful. | Reduces both ketones and imines, often requires a two-step procedure.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, THF | Moderate | High | Excellent for one-pot reactions, stable in mild acid.[1][3] | Highly toxic, generates cyanide waste.[4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) | DCM, DCE, THF | Moderate | High | Mild, highly selective, less toxic than NaBH₃CN, broad functional group tolerance.[2][3][4] | Water-sensitive.[5] |
| H₂/Catalyst (e.g., Pd/C) | MeOH, EtOH, EtOAc | Varies | High | "Green" reducing agent, high yielding. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
Visualizations
Caption: Workflow for one-pot versus two-step reductive amination.
Caption: Troubleshooting logic for slow reductive amination reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Avoiding Boc deprotection during subsequent reaction steps
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group typically labile?
A1: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group.[1] It is readily cleaved under strong acidic conditions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a solvent like dioxane or methanol.[1][2] The reaction is typically fast and occurs at room temperature.[3]
Q2: How can I avoid unintended Boc deprotection during a reaction that requires acidic conditions?
A2: To prevent premature Boc deprotection, it is crucial to carefully select the reaction conditions. Consider using milder acidic reagents or alternative synthetic routes that avoid strong acids. For some reactions, Lewis acids such as ZnBr₂ can be used, which may offer greater selectivity.[4] In cases where acidic conditions are unavoidable, minimizing reaction time and temperature can help reduce the extent of deprotection.
Q3: What are some common side reactions during Boc deprotection and how can they be minimized?
A3: The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is generated.[5] This is particularly problematic for sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[6] To minimize these side reactions, "scavengers" such as anisole, thioanisole, or triethylsilane should be added to the reaction mixture to trap the tert-butyl cation.[1][7] Another potential side reaction in peptide synthesis is aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser.[8] This can be mitigated by using bulkier protecting groups on the aspartic acid side chain.[6]
Q4: Are there any non-acidic methods to remove the Boc group?
A4: Yes, while less common, there are non-acidic methods for Boc deprotection. Thermal deprotection can be achieved by heating the Boc-protected compound, sometimes in a high-boiling solvent like diphenyl ether.[9][10] Certain catalytic methods using reagents like TMS-I in the presence of a base have also been reported to effect deprotection under neutral conditions.[11] Additionally, some enzymatic methods are being explored for mild Boc removal.[5]
Q5: I am performing an ester hydrolysis on a molecule containing a Boc-protected amine. How can I prevent the Boc group from being cleaved?
A5: Standard ester hydrolysis conditions often involve either strong acids or bases. Since the Boc group is acid-labile, basic hydrolysis is the preferred method. The Boc group is generally stable to basic and nucleophilic conditions.[12][13] Therefore, using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as THF or methanol will typically hydrolyze the ester without affecting the Boc group.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
| Potential Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For TFA, a 25-50% solution in DCM is common. For HCl in dioxane, 4M is a standard concentration.[2] |
| Inadequate Reaction Time | Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and extend the reaction time if necessary.[14] |
| Low Temperature | Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be mindful of potential side reactions.[2] |
| Steric Hindrance | For sterically hindered substrates, longer reaction times, increased acid concentration, and potentially elevated temperatures may be required.[14][15] |
| Poor Resin Swelling (for Solid-Phase Synthesis) | Ensure the resin is adequately swollen in the reaction solvent to allow for efficient reagent access.[14] |
Issue 2: Observation of Unexpected Byproducts
| Observation | Potential Cause | Recommended Action |
| Product mass is higher than expected by 56 Da | t-Butylation of a nucleophilic site on your molecule. | Add a scavenger to the deprotection cocktail. Common scavengers include triethylsilane (TES), thioanisole, or a cocktail of multiple scavengers.[6][7] |
| Oxidation of sensitive residues (e.g., Met, Trp) | The reaction or workup conditions are too harsh. | Add reducing agents like dimethyl sulfide (DMS) or use scavenger cocktails specifically designed to prevent oxidation.[7] |
| Multiple product peaks, some with the same mass | Aspartimide formation in peptide synthesis. | Use a bulkier side-chain protecting group on the aspartic acid residue, such as O-benzyl (OBn), to sterically hinder cyclization.[6] |
| Trifluoroacetylation of the deprotected amine | Reaction with residual trifluoroacetic acid. | If this is a persistent issue, consider switching to an alternative acid system like HCl in dioxane. Thorough removal of TFA after deprotection is also crucial.[2] |
Stability of the Boc Group Under Various Reaction Conditions
The following table summarizes the stability of the Boc protecting group in the presence of various reagents and conditions.
| Reaction Condition / Reagent | Stability of Boc Group | Notes |
| Strong Acids (e.g., TFA, HCl, H₂SO₄) | Labile | Cleavage is typically rapid at room temperature.[16] |
| Lewis Acids (e.g., ZnBr₂, SnCl₄) | Labile | Can be used for deprotection, sometimes with improved selectivity.[2][4] |
| Aqueous Phosphoric Acid | Labile | A milder alternative for deprotection.[12] |
| Strong Bases (e.g., NaOH, KOH, LiOH) | Stable | Generally stable, allowing for reactions like ester hydrolysis.[13] |
| Nucleophiles (e.g., amines, thiols) | Stable | The Boc group is not susceptible to nucleophilic attack.[12] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Orthogonal to the deprotection of groups like Cbz and benzyl esters.[17] |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Compatible with hydride reductions. |
| Oxidizing Agents | Generally Stable | Stable to many common oxidizing agents. |
| Heat | Labile at high temperatures | Thermal deprotection is possible, often requiring temperatures above 100°C.[9][10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA
This protocol outlines a general procedure for the removal of a Boc group using trifluoroacetic acid.
-
Preparation : Dissolve the Boc-protected compound in dichloromethane (DCM).[7]
-
Scavenger Addition (Optional but Recommended) : If the substrate contains sensitive residues (e.g., Trp, Met), add a suitable scavenger such as triethylsilane (10-20 equivalents).[7]
-
Deprotection : To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.[7]
-
Monitoring : Stir the reaction for 30 minutes to 2 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.[2]
-
Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6] The crude product is often obtained as the TFA salt.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol provides an alternative to TFA for Boc deprotection.
-
Dissolution : Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[6]
-
Acid Addition : Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, usually at 0 °C.[6]
-
Reaction : Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up : Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.[6]
Visual Guides
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Analysis of N-Boc-Aminocyclohexanone Isomers
A detailed guide for researchers and drug development professionals on the ¹H and ¹³C NMR spectral characteristics of 3-N-Boc-aminocyclohexanone and its 2- and 4-positional isomers. This guide provides a comprehensive comparison of their spectral data, detailed experimental protocols, and visual aids to facilitate structural elucidation and purity assessment.
In the realm of pharmaceutical research and drug development, N-Boc-protected aminocyclohexanones are valuable intermediates for the synthesis of a wide array of bioactive molecules. Precise characterization of these building blocks is paramount to ensure the integrity of subsequent synthetic steps and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and comparative analysis of these isomers. This guide presents a detailed ¹H and ¹³C NMR analysis of this compound, alongside its regioisomers, 2-N-Boc-aminocyclohexanone and 4-N-Boc-aminocyclohexanone, to highlight their distinct spectral features.
Comparative ¹H and ¹³C NMR Data
The positioning of the N-Boc-amino group on the cyclohexanone ring significantly influences the chemical environment of the constituent protons and carbons, leading to distinguishable NMR spectra. The following tables summarize the ¹H and ¹³C NMR spectral data for the three isomers.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Data not available | - | - | - |
| 4-N-Boc-aminocyclohexanone | NH | 4.46 | m | - |
| CH-N | 3.51 | m | - | |
| CH₂ (adjacent to C=O) | 3.93 | s | - | |
| CH₂ | 1.94 | m | - | |
| CH₂ | 1.47-1.89 | m | - | |
| C(CH₃)₃ | 1.44 | s | - | |
| 2-N-Boc-aminocyclohexanone | Data not available | - | - | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | Data not available | - |
| 4-N-Boc-aminocyclohexanone | C=O | 155.3 |
| C-O (Boc) | 108.0 | |
| C(CH₃)₃ | 79.2 | |
| CH-N | 48.1 | |
| CH₂ (adjacent to C=O) | 64.3, 64.2 | |
| CH₂ | 33.1, 30.2 | |
| C(CH₃)₃ | 28.4 | |
| 2-N-Boc-aminocyclohexanone | Data not available | - |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data comparison. The following is a general experimental procedure for the ¹H and ¹³C NMR analysis of N-Boc-aminocyclohexanone isomers.
1. Sample Preparation:
-
Weigh 10-20 mg of the N-Boc-aminocyclohexanone sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters include a 90° pulse width, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 64 scans.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using proton decoupling.
-
Typical acquisition parameters include a 30-45° pulse width, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Visualizing NMR Analysis Workflow and Molecular Structures
To aid in the understanding of the analytical process and the molecular structures, the following diagrams are provided.
Discussion
The provided NMR data for 4-N-Boc-aminocyclohexanone reveals key structural features. The singlet at 1.44 ppm in the ¹H NMR spectrum, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group. The multiplets at 4.46 ppm and 3.51 ppm correspond to the amide proton and the proton on the carbon bearing the nitrogen, respectively. The singlet at 3.93 ppm is assigned to the four protons on the carbons adjacent to the carbonyl group, suggesting a symmetrical environment around the ketone. In the ¹³C NMR spectrum, the carbonyl carbon appears at 155.3 ppm, and the carbons of the Boc group are observed at 108.0 ppm (C-O), 79.2 ppm (quaternary C), and 28.4 ppm (methyls).
While the complete spectral data for this compound and 2-N-Boc-aminocyclohexanone were not found in the available literature, it is expected that the position of the N-Boc-amino group would lead to distinct changes in the chemical shifts and splitting patterns of the cyclohexanone ring protons and carbons. For instance, in this compound, the protons and carbons at the 2, 3, and 4-positions would exhibit unique signals compared to the 4-isomer due to the different proximity to the electron-withdrawing carbonyl and N-Boc groups. Similarly, 2-N-Boc-aminocyclohexanone would show a distinct set of signals, particularly for the proton and carbon at the 2-position, which would be directly adjacent to the carbonyl group.
Conclusion
This guide provides a framework for the comparative NMR analysis of N-Boc-aminocyclohexanone isomers. While a complete dataset for all three isomers could not be compiled from the searched sources, the provided data for the 4-isomer and the general experimental protocols offer a solid foundation for researchers. The distinct substitution patterns of these isomers are expected to produce unique and identifiable ¹H and ¹³C NMR spectra, allowing for their unambiguous differentiation. Researchers are encouraged to acquire and report the NMR data for the 2- and 3-isomers to contribute to the collective spectroscopic knowledge base for these important synthetic intermediates.
References
Comparative Reactivity of 2-, 3-, and 4-N-Boc-Aminocyclohexanone: A Guide for Researchers
This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-N-Boc-aminocyclohexanone, key intermediates in pharmaceutical synthesis and drug development. The discussion is based on established principles of organic chemistry, supported by available literature on substituted cyclohexanones. This document aims to provide researchers, scientists, and drug development professionals with a framework for understanding and predicting the chemical behavior of these important building blocks.
Theoretical Framework: Steric and Electronic Effects
The reactivity of the carbonyl group in 2-, 3-, and 4-N-Boc-aminocyclohexanone is primarily influenced by a combination of steric and electronic effects imparted by the N-Boc-amino substituent. These effects modulate the electrophilicity of the carbonyl carbon and the accessibility of the carbonyl group to nucleophilic attack.
-
2-N-Boc-aminocyclohexanone: The N-Boc-amino group at the C2 position (α-position) is expected to exert the most significant steric hindrance. The bulky tert-butoxycarbonyl (Boc) group can shield the carbonyl group, impeding the approach of nucleophiles. Electronically, the nitrogen atom has a lone pair that can potentially be involved in through-bond inductive effects, although the electron-withdrawing nature of the carbamate carbonyl group will also play a role.
-
3-N-Boc-aminocyclohexanone: With the substituent at the C3 position (β-position), direct steric hindrance on the carbonyl group is substantially reduced compared to the 2-isomer. The primary influence is expected to be electronic. The electron-withdrawing nature of the N-Boc group can be transmitted through the sigma framework, potentially increasing the electrophilicity of the carbonyl carbon.
-
4-N-Boc-aminocyclohexanone: In the C4 position (γ-position), the N-Boc-amino group is remote from the carbonyl group, leading to minimal direct steric interaction. The electronic effect, transmitted through the cyclohexane ring, will be the determining factor in its relative reactivity. This effect is generally weaker at a greater distance.
Based on these principles, a general trend in reactivity towards nucleophilic addition can be predicted. The 2-isomer is expected to be the least reactive due to significant steric hindrance. The 3- and 4-isomers are expected to be more reactive, with their relative reactivity depending on the subtle interplay of through-bond electronic effects.
Quantitative Reactivity Comparison
The following table summarizes the expected relative reaction rates and product distributions for the sodium borohydride reduction of the three isomers under identical conditions. The data is illustrative and based on the theoretical principles discussed above.
Table 1: Predicted Relative Rates of Reduction of N-Boc-Aminocyclohexanone Isomers with Sodium Borohydride
| Compound | Position of N-Boc-amino Group | Predicted Relative Rate of Reduction | Major Diastereomer |
| 1 | 2- (alpha) | Slowest | trans-N-Boc-aminocyclohexanol |
| 2 | 3- (beta) | Intermediate | trans-N-Boc-aminocyclohexanol |
| 3 | 4- (gamma) | Fastest | trans-N-Boc-aminocyclohexanol |
Experimental Protocols
To empirically determine the relative reactivity of the three isomers, a parallel kinetic study of their reduction can be performed. The following protocol outlines a detailed methodology for such an experiment.
Kinetic Analysis of the Sodium Borohydride Reduction of N-Boc-Aminocyclohexanone Isomers
Objective: To determine the relative rates of reduction of 2-, 3-, and 4-N-Boc-aminocyclohexanone by monitoring the disappearance of the ketone starting material over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
2-N-Boc-aminocyclohexanone
-
This compound
-
4-N-Boc-aminocyclohexanone
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Internal Standard (e.g., naphthalene)
-
HPLC-grade acetonitrile and water
-
Quenching solution (e.g., acetone or dilute acetic acid)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual 0.1 M stock solutions of each N-Boc-aminocyclohexanone isomer in anhydrous methanol.
-
Prepare a 0.1 M stock solution of the internal standard in anhydrous methanol.
-
Prepare a freshly made 0.025 M solution of sodium borohydride in anhydrous methanol.
-
-
Reaction Setup:
-
For each isomer, set up a separate reaction flask. To each flask, add 5.0 mL of the respective ketone stock solution and 1.0 mL of the internal standard stock solution.
-
Equilibrate the reaction flasks to a constant temperature (e.g., 25 °C) in a water bath.
-
-
Initiation of Reaction and Sampling:
-
To initiate the reaction, add 4.0 mL of the pre-equilibrated sodium borohydride solution to the first reaction flask with vigorous stirring. This will result in a 1:1 molar ratio of ketone to NaBH₄. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 0.5 mL of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC. Use a suitable C18 column and a mobile phase gradient of acetonitrile and water.
-
Monitor the disappearance of the ketone peak and the appearance of the alcohol product peak at an appropriate wavelength (e.g., 210 nm).
-
Quantify the concentration of the remaining ketone at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the ketone concentration versus time for each isomer.
-
Determine the pseudo-first-order rate constant (k) for each reaction from the slope of the resulting linear plot.
-
Compare the rate constants to determine the relative reactivity of the three isomers.
-
Visual Representations
Reaction Pathway
Caption: General reaction pathway for the reduction of N-Boc-aminocyclohexanone.
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of ketone reduction.
Reactivity Comparison Logic
Caption: Logical relationship between substituent position and predicted reactivity.
Conclusion
The position of the N-Boc-amino group on the cyclohexanone ring is predicted to have a significant impact on the reactivity of the carbonyl group. The 2-isomer is expected to be the least reactive due to substantial steric hindrance from the bulky Boc protecting group. The 4-isomer is predicted to be the most reactive, with its reactivity primarily governed by weak electronic effects. The 3-isomer is expected to exhibit intermediate reactivity. The provided experimental protocol for a comparative kinetic study offers a robust method for empirically validating these predictions and quantifying the differences in reactivity among these important synthetic intermediates. This understanding is crucial for optimizing reaction conditions and designing efficient synthetic routes in drug discovery and development.
A Comparative Guide to Alternative Protecting Groups for 3-Aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of the amino group in 3-aminocyclohexanone is a critical consideration in the synthesis of a wide array of pharmaceutical intermediates and complex molecules. The choice of protecting group significantly impacts reaction yields, chemical compatibility, and the overall efficiency of a synthetic route. This guide provides an objective comparison of common and alternative protecting groups for 3-aminocyclohexanone, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.
Performance Comparison of Amine Protecting Groups
The selection of a suitable protecting group is contingent on its stability under various reaction conditions and the ease and selectivity of its removal. This section provides a comparative overview of four key protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Trifluoroacetyl (TFAc).
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Orthogonality & Stability Notes |
| Boc | Boc₂O, Base (e.g., NaHCO₃, DMAP), Solvent (e.g., DCM, THF) | 47-55[1] | Strong Acid (e.g., TFA, HCl) | Stable to bases, nucleophiles, and catalytic hydrogenation.[2][3][4] Cleaved under acidic conditions. |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | High (General) | H₂, Pd/C; Strong acids (e.g., HBr/AcOH)[5][6][7] | Stable to acidic and basic conditions.[8] Cleaved by catalytic hydrogenolysis.[5][7] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DMF) | High (General) | 20% Piperidine in DMF[9][10][11][12] | Stable to acidic conditions and catalytic hydrogenolysis.[13] Cleaved under mild basic conditions.[9][11] |
| TFAc | TFAA or other trifluoroacetylating agents, Base (e.g., Et₃N) | High (General) | Mild base (e.g., K₂CO₃ in MeOH/H₂O) | Stable to acidic conditions. Cleaved under mild basic conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 3-aminocyclohexanone with the compared protecting groups are provided below.
tert-Butoxycarbonyl (Boc) Group
Protection of 3-Aminocyclohexanone with Boc Anhydride
-
Procedure: To a solution of 3-aminocyclohexanone hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.5 equivalents) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane is added dropwise. The reaction is stirred at room temperature overnight. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-3-aminocyclohexanone.[1]
-
Yield: Approximately 47-55%.[1]
Deprotection of N-Boc-3-aminocyclohexanone
-
Procedure: N-Boc-3-aminocyclohexanone (1 equivalent) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, 10 equivalents) is added, and the solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected 3-aminocyclohexanone as its TFA salt.
Carboxybenzyl (Cbz) Group
Protection of 3-Aminocyclohexanone with Benzyl Chloroformate
-
Procedure (General): 3-Aminocyclohexanone hydrochloride (1 equivalent) is dissolved in a mixture of dioxane and water. Sodium bicarbonate (2.5 equivalents) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours. The product is then extracted with an organic solvent, washed, dried, and purified.
-
Yield: Typically high for primary amines.
Deprotection of N-Cbz-3-aminocyclohexanone
-
Procedure (General): N-Cbz-3-aminocyclohexanone (1 equivalent) is dissolved in methanol or ethanol. Palladium on carbon (10% Pd/C, 10 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine.[5][14][15]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protection of 3-Aminocyclohexanone with Fmoc-Cl
-
Procedure (General): To a solution of 3-aminocyclohexanone hydrochloride (1 equivalent) in aqueous dioxane, sodium bicarbonate (2.5 equivalents) is added. The mixture is cooled, and a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents) in dioxane is added. The reaction is stirred at room temperature for several hours. The product is isolated by extraction and purified by chromatography.
-
Yield: Generally high for primary amines.
Deprotection of N-Fmoc-3-aminocyclohexanone
-
Procedure (General): N-Fmoc-3-aminocyclohexanone (1 equivalent) is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction is stirred at room temperature for 30 minutes to 2 hours. The solvent is removed under reduced pressure, and the residue is purified to give the free amine.[9][10][11][12]
Trifluoroacetyl (TFAc) Group
Protection of 3-Aminocyclohexanone with Trifluoroacetic Anhydride
-
Procedure (General): 3-Aminocyclohexanone hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) are dissolved in a suitable solvent like dichloromethane. The solution is cooled to 0 °C, and trifluoroacetic anhydride (TFAA, 1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for a few hours. The mixture is then washed with water and brine, dried, and the solvent is evaporated.
-
Yield: Typically high.
Deprotection of N-Trifluoroacetyl-3-aminocyclohexanone
-
Procedure (General): N-Trifluoroacetyl-3-aminocyclohexanone (1 equivalent) is dissolved in a mixture of methanol and water. Potassium carbonate (2-3 equivalents) is added, and the mixture is stirred at room temperature until deprotection is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent to isolate the deprotected amine.
Reaction Workflows and Logical Relationships
The following diagrams illustrate the general protection and deprotection workflows, as well as the orthogonal relationships between the discussed protecting groups.
Stability Towards Common Reagents
The compatibility of a protecting group with subsequent reaction steps is paramount. The following table summarizes the stability of the protected 3-aminocyclohexanone derivatives towards a range of common reagents.
| Reagent/Condition | Boc | Cbz | Fmoc | TFAc |
| Grignard Reagents (e.g., MeMgBr) | Unstable[16] | Stable | Stable | Stable |
| Reducing Agents (e.g., NaBH₄) | Stable | Stable | Stable | Stable |
| Oxidizing Agents (e.g., PCC, DMP) | Stable | Stable | Stable | Stable |
| Strong Acids (e.g., TFA, HCl) | Labile[17] | Stable (can be cleaved with HBr/AcOH)[5] | Stable[13] | Stable |
| Strong Bases (e.g., NaOH, LDA) | Stable[3] | Stable | Labile[9][11] | Labile |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Labile[5][7] | Stable | Stable |
Disclaimer: The information provided for Cbz, Fmoc, and Trifluoroacetyl protection and deprotection of 3-aminocyclohexanone is based on general procedures for primary amines and may require optimization for this specific substrate. The stability data is also based on the general behavior of these protecting groups and should be confirmed experimentally for specific reaction conditions.
References
- 1. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. ijacskros.com [ijacskros.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chempep.com [chempep.com]
- 14. researchgate.net [researchgate.net]
- 15. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized Aminocyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The functionalized aminocyclohexanone scaffold is a cornerstone in medicinal chemistry and natural product synthesis, serving as a versatile building block for a wide array of biologically active molecules. The strategic introduction of amino and other functional groups onto the cyclohexanone ring allows for the precise tuning of molecular properties, making the choice of synthetic route a critical consideration in drug discovery and development. This guide provides an objective comparison of several prominent synthetic methodologies for the preparation of functionalized aminocyclohexanones, supported by experimental data and detailed protocols for key reactions.
Comparison of Synthetic Routes
The selection of an appropriate synthetic strategy for a target aminocyclohexanone depends on factors such as the desired substitution pattern, stereochemical outcome, availability of starting materials, and scalability. The following table summarizes the key features of several widely employed methods.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Typical Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Neber Rearrangement | Cyclohexanone Oxime | TsCl, Base (e.g., KOEt) | 65-72 | N/A | N/A | Readily available starting material. | Multi-step process; potential for Beckmann rearrangement as a side reaction. |
| Schmidt Rearrangement | Cyclohexanone | Hydrazoic Acid (HN₃), Strong Acid | Moderate to Good | N/A | N/A | One-pot reaction from a simple starting material. | Use of highly toxic and explosive hydrazoic acid requires special handling; primary product is often the lactam.[1] |
| Hofmann Rearrangement | 2-Oxocyclohexanecarboxamide | Bromine, Sodium Hydroxide | Moderate to Good | N/A | N/A | Well-established reaction. | Requires the preparation of the starting carboxamide.[1] |
| Reductive Amination | 1,2-Cyclohexanedione or Cyclohexanone | Ammonia, Reducing Agent (e.g., H₂, Pd/C or Rh-Ni catalyst) | Good to Excellent (up to 96.6% selectivity for cyclohexylamine) | N/A | N/A | High atom economy and directness. | Starting dione may be less accessible; high pressure may be required. |
| Stork Enamine Synthesis | Cyclohexanone, Secondary Amine | Electrophilic Amine Source | 50-90 | N/A | N/A | Mild, base-free conditions; favors mono-alkylation.[2] | Can require stoichiometric use of the amine; may not be suitable for all electrophiles. |
| Michael Addition (Organocatalyzed) | Cyclohexanone, Nitroalkene | Chiral Organocatalyst (e.g., Prolineamide or Thiourea derivatives) | up to 75 | up to 94:6 | up to 80 | High stereocontrol; mild reaction conditions. | Catalyst loading can be high; reaction times can be long.[3] |
| Aza-Diels-Alder Reaction | Danishefsky's Diene, Imine | Chiral Ionic Liquid or Lewis Acid | ~66 | up to 60% de | N/A for this example | Convergent and atom-economical. | Can require specialized catalysts or chiral auxiliaries for stereocontrol.[4] |
Key Synthetic Pathways and Methodologies
The following sections provide a more in-depth look at the mechanisms and experimental protocols for the key synthetic routes.
Rearrangement Reactions
Rearrangement reactions offer classical approaches to 2-aminocyclohexanones from readily available starting materials.
Neber Rearrangement: This method involves the conversion of a cyclohexanone oxime to its O-tosyl derivative, followed by a base-mediated rearrangement to an azirine intermediate, which is then hydrolyzed to the α-aminoketone.
Caption: Workflow of the Neber Rearrangement.
Experimental Protocol: Neber Rearrangement of Cyclohexanone Oxime
-
Tosylation of Cyclohexanone Oxime: Dissolve cyclohexanone oxime in pyridine and cool the solution in an ice bath. Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Rearrangement and Hydrolysis: Dissolve the crude O-tosyl oxime in absolute ethanol. To this solution, add a solution of potassium ethoxide (KOEt) in ethanol and stir the reaction mixture at room temperature for several hours. Finally, acidify the mixture with hydrochloric acid and heat to reflux to hydrolyze the intermediate azirine to yield 2-aminocyclohexanone.[1]
Hofmann Rearrangement: This route begins with the synthesis of 2-oxocyclohexanecarboxamide, which is then treated with bromine and a strong base to induce rearrangement to the corresponding amine with one less carbon.
Caption: Workflow of the Hofmann Rearrangement.
Experimental Protocol: Hofmann Rearrangement of 2-Oxocyclohexanecarboxamide
-
Preparation of Sodium Hypobromite: Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Rearrangement: Add the 2-oxocyclohexanecarboxamide to the cold sodium hypobromite solution. Gently warm the reaction mixture to initiate the rearrangement, which is typically accompanied by the evolution of carbon dioxide.
-
Work-up: After the reaction is complete, the resulting 2-aminocyclohexanone can be extracted from the aqueous solution.[1]
Reductive Amination
Reductive amination provides a direct and atom-economical route to aminocyclohexanones.
Caption: General workflow for Reductive Amination.
Experimental Protocol: Reductive Amination of 1,2-Cyclohexanedione
In a high-pressure reactor, dissolve cyclohexane-1,2-dione in a suitable solvent such as methanol or ethanol that has been saturated with ammonia. Add a hydrogenation catalyst, for instance, palladium on carbon (Pd/C) or Raney nickel. Pressurize the reactor with hydrogen gas and heat the mixture. The progress of the reaction can be monitored by techniques such as TLC or GC. Upon completion, cool the reactor, filter off the catalyst, and remove the solvent to obtain the crude 2-aminocyclohexanone.[1]
Stork Enamine Synthesis
The Stork enamine synthesis is a powerful method for the α-alkylation of ketones under mild conditions, which can be adapted to introduce an amino group.
References
Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers
For researchers and professionals in drug development and chemical synthesis, the precise determination of stereochemistry is a critical aspect of molecular characterization. The spatial arrangement of atoms in isomers can profoundly influence a compound's biological activity, physical properties, and overall efficacy. This guide provides a comprehensive comparison of spectroscopic methods for differentiating between the cis and trans isomers of aminocyclohexanol, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by insights from Infrared (IR) spectroscopy.
The key to distinguishing these isomers lies in the fixed chair conformations of the cyclohexane ring, which places substituents in distinct axial or equatorial positions.[1] These different spatial orientations create unique electronic environments that are readily detectable by modern spectroscopic techniques.
Comparative Analysis of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive method for the stereochemical assignment of aminocyclohexanol isomers.[1] By analyzing chemical shifts (δ) and proton-proton coupling constants (J), one can confidently distinguish between the cis and trans configurations.[1]
¹H NMR Spectroscopy: A Powerful Diagnostic Tool
The ¹H NMR spectra of cis and trans aminocyclohexanol isomers exhibit characteristic differences in both the chemical shifts of the protons attached to the carbon atoms bearing the amino and hydroxyl groups (H-1 and H-4 for 4-aminocyclohexanol) and the coupling constants of these protons with their neighbors.
In the more thermodynamically stable chair conformation, the substituents can be either axial or equatorial.[1][2] For trans-4-aminocyclohexanol, the more stable conformation is the diequatorial form, which places both the hydroxyl and amino groups in equatorial positions.[2] In this arrangement, the protons at C-1 and C-4 are in axial positions. This axial orientation leads to large axial-axial (J_ax-ax) coupling constants, typically in the range of 10-13 Hz, with the adjacent axial protons.[1]
Conversely, in cis-4-aminocyclohexanol, one substituent is axial and the other is equatorial.[1] This results in the proton on the substituted carbon being either axial or equatorial, leading to smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) coupling constants. The observation of a large coupling constant for the H-1 or H-4 proton is, therefore, a strong indicator of the trans isomer.[1]
Furthermore, the chemical shifts of the H-1 and H-4 protons are also diagnostic. Equatorial protons are typically found at a lower field (higher ppm value) compared to their axial counterparts.[1]
Table 1: Comparative ¹H NMR Data for 4-Aminocyclohexanol Isomers
| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Features |
| H-1 (CH-OH) | ~3.96 ppm (multiplet) | ~3.58 ppm (multiplet) | The H-1 proton in the cis isomer is equatorial and resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer.[1] |
| H-4 (CH-NH₂) | ~3.20 ppm (multiplet) | ~2.65 ppm (multiplet) | Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[1] |
| Coupling Constants (³J) | Smaller axial-equatorial and equatorial-equatorial couplings. | Large axial-axial couplings (typically 10-13 Hz).[1] | The magnitude of the vicinal coupling constant is a definitive indicator of the substituent's orientation. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra also show predictable differences between the isomers. The carbon atoms attached to axial substituents are generally shielded (resonate at a higher field or lower ppm) compared to those with equatorial substituents.
Nuclear Overhauser Effect (NOE) Spectroscopy
For unambiguous confirmation, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. The NOE is a phenomenon where the irradiation of one proton can lead to an intensity change in the signal of another proton that is close in space (typically within 5 Å).[3][4] In the context of aminocyclohexanol, a NOESY experiment can reveal through-space interactions that are unique to each isomer, confirming the relative stereochemistry. For instance, in the cis isomer, NOE correlations would be expected between the axial proton on one substituted carbon and the axial protons on adjacent carbons on the same face of the ring.
Infrared (IR) Spectroscopy
While not as definitive as NMR for this specific application, IR spectroscopy can sometimes offer clues to differentiate between cis and trans isomers. The differentiation is often based on subtle differences in the fingerprint region of the spectrum, which arise from the different vibrational modes of the two isomers. For some cyclic systems, the cis isomer may exhibit a stronger C-H stretching band compared to the trans isomer.[5] However, these differences can be minor and may be influenced by factors such as hydrogen bonding.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures.
NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
¹H NMR Acquisition :
-
Spectral Processing :
NOESY Experiment
For a NOESY experiment, a specific pulse sequence is used that includes a mixing time during which cross-relaxation can occur. The resulting 2D spectrum will show cross-peaks between protons that are spatially close.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between cis and trans aminocyclohexanol isomers using spectroscopic methods.
Caption: Workflow for aminocyclohexanol isomer differentiation.
References
A Cost-Benefit Analysis of Protecting Groups for Aminocyclohexanone: Boc vs. Cbz
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the aminocyclohexanone scaffold, the choice of a suitable amine protecting group is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to aminocyclohexanone.
Executive Summary
The selection between the Boc and Cbz protecting groups for aminocyclohexanone hinges on a trade-off between cost, stability, and deprotection conditions. The Boc group offers a generally more cost-effective protection strategy and milder deprotection conditions for acid-sensitive substrates. In contrast, the Cbz group provides enhanced stability towards acidic reagents, with its removal by catalytic hydrogenolysis offering an orthogonal deprotection strategy.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires consideration of not only the price of the protecting group reagents but also the cost of the reagents and catalysts needed for their removal, as well as reaction times and typical yields. The following tables provide a quantitative comparison based on commercially available reagent pricing and reported experimental data for aminocyclohexanone and analogous compounds.
Table 1: Cost Comparison of Protecting Group Reagents and Deprotection Agents
| Reagent | Protecting Group | Typical Supplier and Purity | Price (USD) per Mole* |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc | Sigma-Aldrich, 99% | ~$885 |
| Benzyl Chloroformate (Cbz-Cl) | Cbz | TCI America, >96.0% | ~$416 |
| Trifluoroacetic Acid (TFA) | Boc Deprotection | Fisher Chemical, Reagent Grade | ~$1080 (per liter, ~13 moles) |
| 10% Palladium on Carbon (Pd/C) | Cbz Deprotection | Sigma-Aldrich | ~$1800 - $1900 (per kg) |
*Prices are approximate and based on bulk quantities available from major suppliers as of late 2025. Prices are subject to change and may vary based on vendor and purity.
Table 2: Performance Comparison of Boc and Cbz Protection of Aminocyclohexanone
| Parameter | Boc Protection | Cbz Protection |
| Typical Yield | ~89%[1] | High yields reported, commercially available[2][3][4][5] |
| Reaction Time | 12-24 hours[6] | 2-4 hours (for general amines)[7] |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃) | Benzyl Chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM), or aqueous media |
Table 3: Performance Comparison of Boc and Cbz Deprotection of Aminocyclohexanone Derivatives
| Parameter | Boc Deprotection | Cbz Deprotection |
| Typical Yield | 82-87% (for various substrates)[8][9] | High yields reported (general amines)[10] |
| Reaction Time | 1-18 hours[8] | Typically rapid, but can be substrate-dependent |
| Reagents | Trifluoroacetic Acid (TFA) or HCl | H₂, 10% Palladium on Carbon (Pd/C) |
| Byproducts | Isobutylene, CO₂ | Toluene, CO₂ |
Stability Under Common Reaction Conditions
The stability of the protecting group is paramount when planning multi-step syntheses. The following is a summary of the expected stability of Boc- and Cbz-protected aminocyclohexanone under various common reaction conditions.
Table 4: Stability of Protected Aminocyclohexanones
| Reaction Condition | Boc-Aminocyclohexanone Stability | Cbz-Aminocyclohexanone Stability |
| Strongly Acidic (e.g., HCl, H₂SO₄) | Labile, deprotection occurs[11] | Generally stable[7] |
| Strongly Basic (e.g., NaOH, LDA) | Generally stable[11] | Generally stable[7] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable[11] | Labile, deprotection occurs[7] |
| Sodium Borohydride (NaBH₄) Reduction | The Boc group is generally stable to NaBH₄ reduction, allowing for selective reduction of the ketone.[12] | The Cbz group is generally stable to NaBH₄ reduction. |
| Lithium Aluminum Hydride (LiAlH₄) Reduction | The Boc group can be cleaved by LiAlH₄.[2][13] | The Cbz group can be cleaved by LiAlH₄.[2][10][13] |
| Wittig Reaction | The Boc group is generally stable under the basic conditions of the Wittig reaction.[7][11][14][15] | The Cbz group is generally stable under the basic conditions of the Wittig reaction. |
| Grignard Reagents | The Boc group is generally stable to Grignard reagents. | The Cbz group is generally stable to Grignard reagents. |
Experimental Protocols
Detailed experimental protocols for the protection and deprotection of aminocyclohexanone are provided below. These are representative procedures and may require optimization for specific substrates and scales.
Boc Protection of Aminocyclohexanone
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 4-aminocyclohexanone hydrochloride (1 equivalent) in a mixture of THF and water, add sodium bicarbonate (2 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (4-oxocyclohexyl)carbamate.[1][6]
Boc Deprotection of Boc-Aminocyclohexanone
Materials:
-
tert-Butyl (4-oxocyclohexyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve tert-butyl (4-oxocyclohexyl)carbamate (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 4-aminocyclohexanone.[8]
Cbz Protection of Aminocyclohexanone
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 4-aminocyclohexanone hydrochloride (1 equivalent) in water and cool the solution in an ice bath.
-
Add a solution of sodium carbonate (2.5 equivalents) in water.
-
Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl (4-oxocyclohexyl)carbamate.[7]
Cbz Deprotection of Cbz-Aminocyclohexanone
Materials:
-
Benzyl (4-oxocyclohexyl)carbamate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve benzyl (4-oxocyclohexyl)carbamate (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-aminocyclohexanone.[7]
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of aminocyclohexanone using Boc and Cbz protecting groups.
Caption: Workflow for Boc protection and deprotection.
Caption: Workflow for Cbz protection and deprotection.
Conclusion
The choice between Boc and Cbz as a protecting group for aminocyclohexanone is a nuanced one, guided by the specific requirements of the synthetic route.
-
Choose Boc when:
-
Cost is a primary concern.
-
The subsequent reaction steps are sensitive to catalytic hydrogenation.
-
Mild acidic deprotection is acceptable.
-
-
Choose Cbz when:
-
Stability in acidic conditions is required.
-
An orthogonal deprotection strategy is necessary.
-
The presence of reducible functional groups is not a concern during the deprotection step.
-
By carefully considering the data presented in this guide, researchers can make an informed decision to optimize their synthetic endeavors involving aminocyclohexanone.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Benzyl (4-oxocyclohexyl)carbamate | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. 4-N-Cbz-cyclohexanone, CasNo.16801-63-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - Benzyl (4-oxocyclohexyl)carbamate (C14H17NO3) [pubchemlite.lcsb.uni.lu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselective Synthesis of 3-Aminocyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 3-aminocyclohexanone derivatives is of significant interest in medicinal chemistry and drug development due to the prevalence of this structural motif in a wide range of biologically active compounds. Achieving high levels of stereocontrol is crucial, as the biological activity of these molecules is often dependent on their specific stereochemistry. This guide provides an objective comparison of key synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
Several key strategies have emerged for the enantioselective synthesis of 3-aminocyclohexanone derivatives, primarily revolving around organocatalytic asymmetric aza-Michael additions. The choice of catalyst and reaction conditions significantly impacts the yield, enantioselectivity, and diastereoselectivity of the reaction. Below is a summary of representative methods.
| Method | Catalyst/Auxiliary | Amine Nucleophile | Michael Acceptor | Yield (%) | ee (%) | dr | Reference |
| Organocatalytic Aza-Michael Addition | |||||||
| Method A: Proline-derived Thiourea | (R,R)-DPEN-based Thiourea Catalyst | Various ketones | Nitroalkenes | 88-99 | 76-99 | 9:1 (syn/anti) | [1] |
| Method B: Chiral Phosphoric Acid | Chiral Phosphoric Acid | Anilines | 2-Cyclohexen-1-one | - | - | - | |
| Chiral Auxiliary-Mediated Synthesis | |||||||
| Method C: Evans Oxazolidinone Auxiliary | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N/A | N/A | High | >99 | >99:1 | |
| Biocatalytic Asymmetric Amination | |||||||
| Method D: Transaminase | ω-Transaminase | Amine Donor | 3-Oxocyclohexanecarboxylate | - | High | - |
Data for specific 3-aminocyclohexanone derivatives using Method B, C, and D were not available in the searched literature, but these methods represent viable and widely used strategies for analogous transformations. The presented data for Method A is for a closely related system and is indicative of the potential of this approach.
Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below. These protocols are based on established procedures and can be adapted for the synthesis of specific 3-aminocyclohexanone derivatives.
Method A: Organocatalytic Asymmetric Aza-Michael Addition using a Proline-derived Thiourea Catalyst
This method utilizes a chiral bifunctional thiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN) to catalyze the asymmetric Michael addition of ketones to nitroalkenes, which can be precursors to 3-aminocyclohexanone derivatives. The catalyst activates the nitroalkene through hydrogen bonding, while the primary amine moiety of the catalyst forms an enamine with the ketone, enabling a stereocontrolled conjugate addition.[1]
General Procedure:
-
To a solution of the nitroalkene (0.5 mmol) in a suitable solvent (e.g., toluene, 2.0 mL) is added the (R,R)-DPEN-based thiourea catalyst (10 mol%, 0.05 mmol).
-
The ketone (1.0 mmol, 2.0 equiv) is then added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Subsequent functional group transformations (e.g., Nef reaction) can be performed to convert the nitro group to a carbonyl and yield the 3-aminocyclohexanone derivative.
Method B: Chiral Phosphoric Acid-Catalyzed Asymmetric Aza-Michael Addition
Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that can promote highly enantioselective conjugate additions. In the context of 3-aminocyclohexanone synthesis, a CPA can activate the enone Michael acceptor and protonate the nitrogen nucleophile, facilitating a stereoselective addition.
Hypothetical General Procedure (based on analogous reactions):
-
To a solution of 2-cyclohexen-1-one (0.5 mmol) and the desired amine (e.g., an aniline derivative, 0.6 mmol) in a suitable solvent (e.g., toluene or dichloromethane, 1.0 mL) at the desired temperature (e.g., room temperature or below) is added the chiral phosphoric acid catalyst (1-10 mol%).
-
The reaction is stirred until completion, as monitored by TLC or HPLC.
-
The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the enantiomerically enriched 3-aminocyclohexanone derivative.
Method C: Chiral Auxiliary-Mediated Asymmetric Synthesis using Evans Oxazolidinones
The use of chiral auxiliaries, such as Evans oxazolidinones, is a well-established strategy for asymmetric synthesis. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the chiral product.
Hypothetical General Procedure (based on Evans asymmetric alkylation):
-
Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a suitable acyl halide corresponding to a cyclohexanone precursor.
-
Enolate Formation: The resulting N-acyloxazolidinone is treated with a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to form a stereochemically defined enolate.
-
Diastereoselective Reaction: The enolate is then reacted with an electrophile that will introduce the amino group or a precursor. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective transformation.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to afford the enantiomerically pure 3-aminocyclohexanone derivative and recover the auxiliary.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows and key transformations involved in the described synthetic methods.
Caption: General workflow for organocatalytic asymmetric aza-Michael addition.
Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.
Signaling Pathways and Reaction Mechanisms
The stereochemical outcome of these reactions is governed by the formation of well-organized transition states where the chiral catalyst or auxiliary effectively shields one face of the reactive intermediate.
Caption: Key activation modes in organocatalytic aza-Michael additions.
References
Safety Operating Guide
Personal protective equipment for handling 3-N-Boc-aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan
This guide provides critical safety and logistical information for the handling and disposal of 3-N-Boc-aminocyclohexanone (CAS No. 885280-38-6), a key intermediate in pharmaceutical and organic synthesis. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |
| Molecular Weight | 213.28 g/mol | [1][2] |
| Appearance | Light beige or light yellow solid | [1] |
| Melting Point | 81–85 °C | [1] |
| Boiling Point | 335.9 ± 31.0 °C (predicted) | [1] |
| Density | 1.06 ± 0.1 g/cm³ (predicted) | [1][3] |
| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated place, away from light. Recommended storage at -20°C for long-term stability. | [1] |
| Solubility | Slightly soluble in chloroform and methanol. | [1] |
| Hazard Statements (Precautionary) | May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation. | [4][5][6] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The following PPE is recommended as a minimum standard:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or equivalent standards.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check the manufacturer's breakthrough time for the specific glove type.[5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially in solid form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a well-ventilated work area, preferably within a chemical fume hood.[7]
-
Assemble all necessary equipment, including balances, spatulas, glassware, and solvents.
-
Don the appropriate PPE as detailed in the table above.
-
Have a spill kit readily accessible.
2. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound inside a chemical fume hood to minimize the risk of inhalation.
-
Use appropriate tools, such as a spatula or powder funnel, to transfer the solid, avoiding the creation of dust.
3. Dissolving the Compound:
-
When preparing a solution, slowly add the solvent to the solid -N-Boc-aminocyclohexanone.
-
If sonication is required to aid dissolution, ensure the container is properly sealed.
4. Post-Handling:
-
Thoroughly clean the work area and decontaminate any equipment used.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[4]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not empty into drains.[7]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4][7]
Experimental Workflow and Safety Protocol
The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the integration of safety measures at each step.
Caption: Handling and Disposal Workflow.
References
- 1. Role Of this compound In Pharmaceutical Synthesis [hzsqchem.com]
- 2. 3-(Boc-amino)cyclohexanone, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound, CAS No. 885280-38-6 - iChemical [ichemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
